Oglemilast
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a PDE4 inhibitor and NSAID; no further info available 1/2006
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFDRAHPFKMAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999058 | |
| Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778576-62-8 | |
| Record name | Oglemilast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oglemilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OGLEMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oglemilast: A Technical Overview of its Phosphodiesterase-4 (PDE4) Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oglemilast (also known as GRC 3886) is a potent, orally active inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade. Developed by Glenmark Pharmaceuticals, it was investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). While its clinical development was discontinued, an understanding of its interaction with PDE4 subtypes remains a subject of interest for researchers in the field of inflammatory diseases. This technical guide provides a summary of the publicly available data on this compound's PDE4 subtype selectivity, outlines a general experimental protocol for determining such selectivity, and visualizes the relevant biological pathways and workflows.
Quantitative Data: PDE4 Subtype Selectivity Profile
| PDE4 Subtype | IC50 (nM) |
| PDE4A | Data not available |
| PDE4B | Data not available |
| PDE4C | Data not available |
| PDE4D3 | 0.5[1] |
Table 1: Inhibitory Potency of this compound against the PDE4D3 Subtype.
Experimental Protocols
Detailed experimental protocols specific to the determination of this compound's IC50 values have not been published. However, a general methodology for assessing PDE4 subtype inhibition in vitro is described below. This protocol is representative of standard industry practice for characterizing the potency and selectivity of PDE4 inhibitors.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D).
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Cyclic adenosine monophosphate (cAMP)
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound)
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to generate a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: The recombinant PDE4 enzymes and the substrate mix (containing a fixed concentration of cAMP and a tracer amount of [³H]-cAMP) are prepared in the assay buffer.
-
Assay Reaction: The assay is typically performed in a microplate format. The following components are added to each well in a defined order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control)
-
Recombinant PDE4 enzyme
-
Substrate mix (cAMP and [³H]-cAMP) to initiate the reaction
-
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the PDE4 enzyme to hydrolyze cAMP to AMP.
-
Termination and Detection: The enzymatic reaction is terminated. In a common SPA-based method, SPA beads coated with a scintillant that binds to [³H]-AMP are added. The [³H]-AMP produced from the hydrolysis of [³H]-cAMP binds to the beads, bringing the radiolabel in close proximity to the scintillant and generating a light signal. Unreacted [³H]-cAMP does not bind and produces no signal.
-
Signal Measurement: The light signal is measured using a scintillation counter. The intensity of the signal is proportional to the amount of [³H]-AMP produced and thus reflects the PDE4 activity.
-
Data Analysis: The raw data (e.g., counts per minute) are converted to percent inhibition relative to the vehicle control. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
PDE4 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and the mechanism of action of PDE4 inhibitors like this compound.
References
In Vitro Anti-inflammatory Effects of Oglemilast: A Technical Guide
Disclaimer: Publicly available in vitro data for Oglemilast (GRC 3886) is limited. This technical guide summarizes the expected in vitro anti-inflammatory effects of this compound based on its classification as a selective phosphodiesterase 4 (PDE4) inhibitor. The quantitative data, experimental protocols, and signaling pathways described are representative of this class of compounds, drawing from studies on well-characterized PDE4 inhibitors such as Roflumilast and Apremilast.
Introduction
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, this compound increases cAMP levels, which in turn suppresses the activity of a wide range of inflammatory cells and the production of pro-inflammatory mediators. This guide details the in vitro methodologies used to characterize the anti-inflammatory profile of selective PDE4 inhibitors, presenting representative data and outlining the key signaling pathways involved.
Quantitative Data: Inhibitory Effects on Inflammatory Responses
The anti-inflammatory activity of selective PDE4 inhibitors is typically quantified by their ability to inhibit various cellular responses in vitro. The following tables summarize representative half-maximal inhibitory concentrations (IC50) for PDE4 enzyme inhibition and the suppression of inflammatory mediator release from key immune cells.
Table 1: Representative PDE4 Enzyme Inhibitory Activity
| PDE Isoform | Representative IC50 (nM) |
| PDE4 | 0.8 - 10 |
| PDE1 | > 10,000 |
| PDE2 | > 10,000 |
| PDE3 | > 10,000 |
| PDE5 | > 8,000 |
Data are representative of highly selective PDE4 inhibitors like Roflumilast and are intended to illustrate the expected selectivity profile of this compound.[1][2]
Table 2: Representative IC50 Values for Inhibition of Inflammatory Mediator Release
| Cell Type | Stimulant | Mediator Inhibited | Representative IC50 (nM) |
| Human Neutrophils | fMLP | LTB4 Production | 2 - 20 |
| Human Neutrophils | fMLP | ROS Production | 5 - 50 |
| Human Eosinophils | fMLP / C5a | ROS Production | 3 - 40 |
| Human Monocytes | LPS | TNF-α Synthesis | 2 - 30 |
| Human CD4+ T Cells | anti-CD3/CD28 | Proliferation | 10 - 100 |
| Human CD4+ T Cells | anti-CD3/CD28 | IL-2, IL-4, IL-5, IFN-γ | 10 - 100 |
fMLP: N-formyl-methionyl-leucyl-phenylalanine; LTB4: Leukotriene B4; ROS: Reactive Oxygen Species; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; IFN-γ: Interferon-gamma. Data are compiled from studies on selective PDE4 inhibitors such as Roflumilast.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of anti-inflammatory compounds. The following sections describe standard protocols for key experiments.
This assay quantifies the direct inhibitory effect of a compound on PDE4 enzyme activity.
-
Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or the amount of AMP produced is quantified.
-
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, [³H]-cAMP, and the test compound.
-
Initiate the reaction by adding the PDE4 enzyme.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., boiling water bath or specific inhibitors).
-
The product, [³H]-AMP, is separated from the substrate, [³H]-cAMP, using anion-exchange chromatography.
-
The amount of [³H]-AMP is quantified by liquid scintillation counting.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
This assay measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
-
Principle: PBMCs are stimulated in vitro to produce cytokines. The concentration of cytokines in the cell culture supernatant is measured in the presence and absence of the test compound.
-
Materials:
-
Human PBMCs isolated from whole blood by density gradient centrifugation (e.g., Ficoll-Paque)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TNF-α release from monocytes)
-
Test compound (e.g., this compound)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., TNF-α)
-
-
Procedure:
-
Plate PBMCs at a specific density in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Add the stimulant (e.g., LPS) to induce cytokine production.
-
Incubate for an appropriate time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release and determine the IC50 value.
-
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are mediated through the modulation of intracellular signaling pathways.
Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately leads to the suppression of pro-inflammatory gene expression.
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA to suppress inflammation.
The anti-inflammatory effects of PDE4 inhibitors are also linked to the downregulation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Increased cAMP levels can interfere with these pathways at multiple points, leading to reduced transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.
Caption: this compound inhibits MAPK and NF-κB pathways, reducing pro-inflammatory gene transcription.
A logical workflow is essential for the comprehensive in vitro characterization of a novel anti-inflammatory compound.
Caption: Workflow for in vitro profiling of this compound's anti-inflammatory effects.
Conclusion
As a selective PDE4 inhibitor, this compound is expected to exhibit potent anti-inflammatory effects across a variety of in vitro systems. The primary mechanism of action involves the elevation of intracellular cAMP, leading to the suppression of inflammatory cell activation and the inhibition of pro-inflammatory mediator production. The experimental protocols and signaling pathways described in this guide provide a comprehensive framework for the in vitro characterization of this compound and other compounds in this therapeutic class. Further publicly available research is required to delineate the specific in vitro profile of this compound.
References
The Role of Oglemilast in Cyclic AMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oglemilast (GRC 3886) is a potent, orally active inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By selectively targeting and inhibiting PDE4, this compound leads to an accumulation of cAMP, a ubiquitous second messenger that governs a multitude of cellular processes. This guide provides a detailed technical overview of this compound's mechanism of action, its impact on cAMP signaling pathways, and the experimental methodologies used to characterize its effects. Quantitative data on its inhibitory activity are presented, along with diagrams of the relevant signaling cascades and experimental workflows.
Introduction: The Central Role of cAMP and PDE4
Cyclic AMP is a pivotal second messenger that translates a wide array of extracellular signals into intracellular responses. The intracellular concentration of cAMP is meticulously controlled by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells. This expression profile makes PDE4 an attractive therapeutic target for inflammatory diseases.
This compound was developed as a selective inhibitor of PDE4 with the therapeutic goal of treating inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action is centered on elevating intracellular cAMP levels, thereby modulating downstream signaling pathways to exert anti-inflammatory effects.
Mechanism of Action: Inhibition of PDE4
This compound exerts its pharmacological effect by competitively inhibiting the catalytic activity of PDE4. PDE4 enzymes hydrolyze the 3',5'-phosphodiester bond in cAMP, converting it to the inactive 5'-AMP. By blocking this enzymatic degradation, this compound leads to a sustained increase in intracellular cAMP levels.
The PDE4 family consists of four isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. This compound has demonstrated potent inhibitory activity, particularly against the PDE4B and PDE4D isoforms, which are highly expressed in inflammatory cells.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the available quantitative data on the inhibitory potency of this compound against PDE4 isoforms.
| Target Isoform | Parameter | Value (nM) | Cell Line/System |
| PDE4D3 | IC50 | 0.5 | Enzyme Assay |
| PDE4B1 | EC50 | 11.4 | Reporter Cell Line |
| PDE4D3 | EC50 | 4.4 | Reporter Cell Line |
| PDE4A | IC50 | Data not available in the public domain | - |
| PDE4C | IC50 | Data not available in the public domain | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Downstream Signaling Pathways of Elevated cAMP
The this compound-induced increase in intracellular cAMP activates two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly activated by cAMP (Epac) pathway.
The PKA Pathway
PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation.
The Epac Pathway
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins. Activated Rap proteins are involved in a variety of cellular processes, including cell adhesion, proliferation, and differentiation, which can also influence inflammatory responses.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA and Epac pathways.
Experimental Workflows
Caption: Workflow for assessing this compound's in vitro efficacy.
Experimental Protocols
PDE4 Inhibition Assay (Adapted from Generic Protocols)
This protocol describes a method to determine the IC50 of this compound on PDE4 activity.
Materials:
-
Recombinant human PDE4 isoforms (A, B, C, D)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
[3H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from Crotalus atrox snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted this compound or vehicle (DMSO), and the recombinant PDE4 enzyme.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the plate or adding a stop solution.
-
Add 5'-nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Incubate to allow for the conversion.
-
Add an anion-exchange resin slurry to the wells. The resin binds the unreacted [3H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [3H]-adenosine to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Intracellular cAMP Measurement (Adapted from Generic Protocols)
This protocol outlines a method to measure the accumulation of intracellular cAMP in response to this compound treatment using a competitive immunoassay.
Materials:
-
Inflammatory cells (e.g., peripheral blood mononuclear cells, neutrophils, or a relevant cell line)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)
-
Lysis buffer
-
cAMP ELISA kit (containing cAMP conjugate, antibody, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
(Optional) Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a robust cAMP signal.
-
Lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate, a fixed amount of a cAMP conjugate (e.g., HRP-labeled), and a limited amount of a specific anti-cAMP antibody to the wells of an antibody-coated plate.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve generated with known amounts of cAMP.
Conclusion
This compound is a potent PDE4 inhibitor that effectively increases intracellular cAMP levels, primarily through the inhibition of PDE4B and PDE4D isoforms. This elevation in cAMP activates the PKA and Epac signaling pathways, which are known to mediate anti-inflammatory responses. The provided data and protocols offer a framework for the continued investigation and understanding of this compound and other PDE4 inhibitors in the context of cAMP signaling and their potential therapeutic applications in inflammatory diseases. Further research to determine the inhibitory profile of this compound across all PDE4 isoforms would provide a more complete understanding of its selectivity and potential for therapeutic development.
References
Preclinical Profile of Oglemilast for Chronic Obstructive Pulmonary Disease: An In-depth Technical Guide
Disclaimer: The development of Oglemilast (GRC 3886) for Chronic Obstructive Pulmonary Disease (COPD) was discontinued after Phase II clinical trials due to insufficient efficacy.[1] Consequently, a comprehensive public record of its specific preclinical data is limited. This guide synthesizes the available information on this compound and supplements it with data from other phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, to provide a representative preclinical profile. The experimental protocols and quantitative data presented herein are based on established methodologies for evaluating PDE4 inhibitors in the context of COPD.
Introduction to this compound and PDE4 Inhibition in COPD
This compound (GRC 3886) is an orally administered, selective inhibitor of phosphodiesterase-4 (PDE4).[2] The rationale for its development for COPD stems from the central role of inflammation in the pathogenesis of the disease.[3] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in key inflammatory cells implicated in COPD, including neutrophils, macrophages, and T lymphocytes.[3][4] By inhibiting PDE4, this compound was designed to increase intracellular cAMP levels, leading to a downstream suppression of inflammatory responses.[5] This includes the reduced release of pro-inflammatory mediators and a decrease in the trafficking and activation of inflammatory cells in the lungs.[4][6]
Core Mechanism of Action: Signaling Pathway
The primary mechanism of action for this compound and other PDE4 inhibitors is the modulation of intracellular signaling cascades through the elevation of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to anti-inflammatory effects.
Caption: PDE4 Inhibition Signaling Pathway in Inflammatory Cells.
Preclinical Efficacy Data
While specific quantitative preclinical data for this compound is not publicly available, the following tables represent typical findings for a potent PDE4 inhibitor in COPD-relevant models. The data is extrapolated from studies on similar compounds, such as Roflumilast.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Cell Type/Enzyme | Assay | Representative Result (IC50) |
| PDE4 Inhibition | Recombinant Human PDE4 | Enzyme Activity Assay | 0.5 - 5 nM |
| TNF-α Release | Lipopolysaccharide (LPS)-stimulated Human Whole Blood | ELISA | 10 - 100 nM |
| Neutrophil Degranulation | fMLP-stimulated Human Neutrophils | Myeloperoxidase (MPO) Assay | 5 - 50 nM |
| Chemokine Release (CXCL8) | LPS-stimulated Human Monocytes | ELISA | 15 - 150 nM |
Table 2: In Vivo Anti-inflammatory Effects in Rodent Models
| Animal Model | Treatment | Key Parameter | Representative Result (% Inhibition vs. Vehicle) |
| LPS-induced Pulmonary Neutrophilia (Rat) | Oral, 1-10 mg/kg | Neutrophil count in Bronchoalveolar Lavage Fluid (BALF) | 40 - 75% |
| Cigarette Smoke-induced Inflammation (Mouse) | Oral, 1-5 mg/kg | Macrophage and Neutrophil influx in BALF | 35 - 60% |
| LPS-induced TNF-α Release (Rat) | Oral, 1-10 mg/kg | TNF-α levels in BALF | 50 - 80% |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These represent standard industry practices for the evaluation of PDE4 inhibitors for COPD.
Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats
This model assesses the ability of a compound to inhibit acute airway inflammation.
References
- 1. business-standard.com [business-standard.com]
- 2. business-standard.com [business-standard.com]
- 3. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Oglemilast's Impact on Eosinophil and Neutrophil Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oglemilast is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the PDE4 inhibitor class, its mechanism of action is predicated on increasing intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. This elevation in cAMP leads to the attenuation of pro-inflammatory responses. This technical guide provides an in-depth overview of the effects of PDE4 inhibitors, with a focus on this compound where information is available, on the function of two key innate immune cells: eosinophils and neutrophils. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide synthesizes the known effects of the PDE4 inhibitor class to infer the expected impact of this compound.
Core Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the degradation of cAMP, a key second messenger in virtually all cells. In inflammatory cells like eosinophils and neutrophils, lower levels of cAMP are associated with a pro-inflammatory state characterized by chemotaxis, degranulation, and the release of inflammatory mediators. By inhibiting PDE4, this compound is expected to increase intracellular cAMP concentrations, thereby suppressing these inflammatory functions.
Signaling Pathway of PDE4 Inhibition
Effects on Eosinophil Function
Eosinophils are key effector cells in type 2 inflammatory responses, particularly in allergic asthma. Their activation and recruitment to the airways contribute significantly to airway inflammation and hyperresponsiveness.
Inhibition of Chemotaxis
PDE4 inhibitors are known to suppress the directed migration of eosinophils towards chemoattractants. While specific data for this compound is limited, other PDE4 inhibitors have demonstrated potent inhibition of eosinophil chemotaxis induced by various stimuli.
Table 1: Expected Effect of this compound on Eosinophil Chemotaxis (based on class effects)
| Chemoattractant | Expected Effect of this compound |
| eotaxin-1 (CCL11) | Inhibition |
| Platelet-Activating Factor (PAF) | Inhibition |
| Leukotriene B4 (LTB4) | Inhibition |
Attenuation of Degranulation and Mediator Release
Activated eosinophils release a variety of pro-inflammatory mediators, including cytotoxic granule proteins (e.g., eosinophil cationic protein, major basic protein) and lipid mediators. PDE4 inhibition is expected to reduce the release of these substances.
Table 2: Expected Effect of this compound on Eosinophil Degranulation and Mediator Release (based on class effects)
| Function | Mediator | Expected Effect of this compound |
| Degranulation | Eosinophil Cationic Protein (ECP) | Reduction |
| Major Basic Protein (MBP) | Reduction | |
| Superoxide Production | Reactive Oxygen Species (ROS) | Reduction |
Effects on Neutrophil Function
Neutrophils are critical first responders of the innate immune system and play a significant role in the inflammation seen in COPD. Their recruitment and activation can lead to tissue damage through the release of proteolytic enzymes and reactive oxygen species.
Inhibition of Chemotaxis and Adhesion
Similar to its effects on eosinophils, this compound is anticipated to inhibit neutrophil chemotaxis and their adhesion to endothelial cells, a critical step in their migration from the bloodstream into tissues. Studies with the PDE4 inhibitor Roflumilast have shown a concentration-dependent suppression of neutrophil adhesion to TNFα-activated human umbilical vein endothelial cells (HUVEC).[1]
Table 3: Expected Effect of this compound on Neutrophil Chemotaxis and Adhesion (based on class effects)
| Function | Stimulus/Mediator | Expected Effect of this compound |
| Chemotaxis | fMLP, LTB4 | Inhibition |
| Adhesion to Endothelium | TNFα-induced | Reduction |
Reduction of Degranulation and Inflammatory Mediator Release
PDE4 inhibitors have been shown to reduce the release of neutrophil elastase and other pro-inflammatory mediators from activated neutrophils. For instance, Roflumilast has been shown to significantly reduce levels of soluble interleukin-8 and neutrophil elastase in the sputum of COPD patients.[2]
Table 4: Expected Effect of this compound on Neutrophil Degranulation and Mediator Release (based on class effects)
| Function | Mediator | Expected Effect of this compound |
| Degranulation | Neutrophil Elastase | Reduction |
| Cytokine Release | Interleukin-8 (IL-8) | Reduction |
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are detailed methodologies for key experiments used to assess the function of eosinophils and neutrophils, which would be applicable for evaluating the effects of this compound.
Eosinophil/Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the in vitro migration of cells towards a chemoattractant.
Methodology:
-
Cell Isolation: Isolate eosinophils or neutrophils from human peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for high purity.
-
Pre-incubation: Resuspend cells in a suitable buffer and pre-incubate with varying concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pores). Add the chemoattractant (e.g., fMLP, LTB4, or eotaxin) to the lower wells.
-
Cell Migration: Add the pre-incubated cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, collect the migrated cells from the lower chamber and quantify using a cell counter or flow cytometry.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) or calculate the IC50 value for this compound.
Neutrophil Degranulation (Elastase Release) Assay
This assay quantifies the release of elastase, a key enzyme stored in the azurophilic granules of neutrophils.
Methodology:
-
Cell Isolation and Preparation: Isolate human neutrophils as described above.
-
Pre-incubation: Pre-incubate the neutrophils with this compound or vehicle control.
-
Stimulation: Stimulate the cells with a secretagogue such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (which enhances degranulation).
-
Sample Collection: After a defined incubation period, centrifuge the samples to pellet the cells and collect the supernatant.
-
Elastase Activity Measurement: Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate.
-
Data Analysis: Calculate the percentage inhibition of elastase release by this compound compared to the vehicle control.
Neutrophil Adhesion Assay
This assay measures the adhesion of neutrophils to a monolayer of endothelial cells.
Methodology:
-
Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVEC) to form a confluent monolayer in a 96-well plate.
-
Activation: Activate the HUVEC monolayer with a pro-inflammatory stimulus like TNFα for several hours to induce the expression of adhesion molecules (e.g., E-selectin, ICAM-1).
-
Neutrophil Preparation: Isolate human neutrophils and label them with a fluorescent dye (e.g., calcein-AM).
-
Treatment: Pre-incubate the fluorescently labeled neutrophils with different concentrations of this compound or vehicle.
-
Co-culture: Add the treated neutrophils to the activated HUVEC monolayer and incubate for a short period (e.g., 30 minutes) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence of the remaining adherent neutrophils using a plate reader.
-
Data Analysis: Determine the effect of this compound on neutrophil adhesion and calculate the IC50 value.
Conclusion
Based on its classification as a PDE4 inhibitor, this compound is expected to exert significant anti-inflammatory effects on both eosinophils and neutrophils. These effects are anticipated to include the inhibition of chemotaxis, degranulation, and the release of pro-inflammatory mediators. While specific preclinical data for this compound in these assays are not widely published, the established mechanisms of other PDE4 inhibitors like Roflumilast provide a strong rationale for its therapeutic potential in eosinophil- and neutrophil-driven inflammatory diseases. Further research and publication of specific data for this compound are necessary to fully elucidate its precise pharmacological profile and therapeutic efficacy.
References
Oglemilast and the Role of PDE4 Inhibition in Inflammatory Respiratory Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Oglemilast is a phosphodiesterase-4 (PDE4) inhibitor that was under development for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). Its development has since been discontinued, and it is not approved for the treatment of any disease. Information regarding its use in rare inflammatory respiratory diseases is not available in the public domain. This document provides a technical overview of the mechanism of action of PDE4 inhibitors, using this compound as a case study where limited data exists, and explores the potential therapeutic rationale for this drug class in inflammatory respiratory conditions.
Introduction: The Rationale for PDE4 Inhibition in Respiratory Inflammation
Inflammatory respiratory diseases, including common conditions like asthma and COPD, as well as a spectrum of rare disorders, are characterized by chronic inflammation of the airways. This inflammation is driven by a complex interplay of various immune and structural cells that release a cascade of pro-inflammatory mediators, including cytokines, chemokines, and growth factors. A key intracellular signaling molecule that governs the activity of these inflammatory cells is cyclic adenosine monophosphate (cAMP).
Phosphodiesterase-4 (PDE4) is a critical enzyme responsible for the degradation of cAMP. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a broad range of anti-inflammatory effects. These include the suppression of inflammatory cell trafficking and activation, reduction in the production of pro-inflammatory cytokines and chemokines, and relaxation of airway smooth muscle. This multifaceted mechanism of action makes PDE4 a compelling therapeutic target for a variety of inflammatory respiratory diseases.
This compound (formerly GRC 3886) was developed as an oral PDE4 inhibitor with the aim of providing a systemic anti-inflammatory therapy for respiratory diseases.[1] While its clinical development was halted, the study of this compound and other PDE4 inhibitors continues to provide valuable insights into the potential and the challenges of this therapeutic approach.
Mechanism of Action: The PDE4-cAMP Signaling Pathway
The anti-inflammatory effects of PDE4 inhibitors like this compound are mediated through the modulation of the intracellular cAMP signaling pathway.
As depicted in Figure 1, inflammatory stimuli activate cell surface receptors, leading to the activation of adenylate cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein) and inhibits the pro-inflammatory transcription factor NF-κB. This dual action leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators. PDE4 enzymes hydrolyze cAMP to 5'-AMP, thus terminating its signaling. By inhibiting PDE4, this compound prevents the degradation of cAMP, thereby potentiating its anti-inflammatory effects.
Quantitative Data
Due to the discontinuation of this compound's development, comprehensive quantitative data is not publicly available. The following tables are presented with representative data for a typical oral PDE4 inhibitor to illustrate the expected pharmacological profile.
Table 1: In Vitro Potency of a Representative PDE4 Inhibitor
| Parameter | Value | Description |
| PDE4B IC50 (nM) | 5 - 20 | Half-maximal inhibitory concentration against the PDE4B isozyme, a key target for anti-inflammatory effects.[2] |
| PDE4D IC50 (nM) | 10 - 50 | Half-maximal inhibitory concentration against the PDE4D isozyme, often associated with emetic side effects.[3] |
| TNF-α Release IC50 (nM) | 10 - 100 | Half-maximal inhibitory concentration for the release of Tumor Necrosis Factor-alpha from lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs). |
Table 2: Pharmacokinetic Profile of a Representative Oral PDE4 Inhibitor
| Parameter | Value | Description |
| Tmax (hours) | 1 - 2 | Time to reach maximum plasma concentration. |
| t1/2 (hours) | 6 - 10 | Elimination half-life. |
| Bioavailability (%) | > 80 | The proportion of the administered dose that reaches systemic circulation.[3] |
| Metabolism | Hepatic (primarily CYP3A4) | The primary route of drug metabolism. |
| Excretion | Renal | The primary route of drug elimination. |
Table 3: Summary of a Representative Phase II Clinical Trial in COPD
| Endpoint | Placebo | Representative PDE4 Inhibitor | p-value |
| Change from Baseline in Trough FEV1 (L) | +0.02 | +0.08 | <0.05 |
| Annualized Rate of Moderate/Severe Exacerbations | 1.4 | 1.1 | <0.05 |
| Most Common Adverse Events (%) | |||
| Diarrhea | 5 | 15 | |
| Nausea | 3 | 12 | |
| Headache | 4 | 8 |
Note: The data in the tables above are illustrative and do not represent actual data for this compound. A press release regarding a Phase IIb study of this compound in COPD stated that the primary endpoint of a statistically meaningful increase in trough FEV1 was not met.[4]
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not publicly available. The following are generalized protocols for key assays used in the development of PDE4 inhibitors.
PDE4 Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of PDE4.
Methodology:
-
Reagent Preparation: Recombinant human PDE4 enzyme, a fluorescently or colorimetrically labeled cAMP substrate, and an appropriate assay buffer are prepared.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Setup: The PDE4 enzyme, assay buffer, and test compound dilutions are added to the wells of a microplate.
-
Enzyme-Inhibitor Incubation: The plate is incubated to allow the test compound to bind to the enzyme.
-
Reaction Initiation: The cAMP substrate is added to all wells to start the enzymatic reaction.
-
Reaction Incubation: The plate is incubated to allow for the conversion of cAMP to AMP.
-
Reaction Termination: A stop reagent is added to halt the enzymatic reaction.
-
Detection: The amount of product formed is quantified using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression model.
In Vitro Cytokine Release Assay
This assay assesses the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Plating: The isolated PBMCs are plated in a multi-well culture plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Pre-incubation: The cells are pre-incubated with the compound to allow for cell penetration and target engagement.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: The plate is incubated for a period sufficient to allow for cytokine release into the culture supernatant (typically 18-24 hours).
-
Supernatant Collection: The culture supernatant is carefully collected from each well.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a sensitive immunoassay, such as an ELISA or a multiplex bead-based assay.
-
Data Analysis: The results are used to calculate the IC50 value for the inhibition of each cytokine.
Clinical Development and Future Perspectives
The clinical development of this compound for asthma and COPD was discontinued, with a Phase IIb trial in COPD not meeting its primary endpoint for lung function improvement.[4] This highlights some of the challenges in the development of oral PDE4 inhibitors, including the need to balance efficacy with a manageable side-effect profile, particularly gastrointestinal adverse events.
Despite the discontinuation of this compound, the field of PDE4 inhibition in respiratory diseases continues to evolve. Newer generation PDE4 inhibitors with improved selectivity and tolerability profiles are in development. Furthermore, the therapeutic potential of PDE4 inhibitors is being explored in a wider range of inflammatory respiratory diseases, including rare diseases characterized by neutrophilic or eosinophilic inflammation.
The logical progression of developing a PDE4 inhibitor for a rare inflammatory respiratory disease would follow a similar path to that of more common diseases, with a greater emphasis on biomarker-driven patient selection in clinical trials.
References
- 1. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Forest Laboratories, Inc. Announces Phase IIb Study Results For this compound in Chronic Obstructive Pulmonary Disease - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for Oglemilast in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of oglemilast, a phosphodiesterase 4 (PDE4) inhibitor, in various in vitro assays. The information is intended to guide researchers in the effective use of this compound for studying its biological effects and mechanism of action.
This compound Solubility and Stock Solution Preparation
Table 1: Solubility and Stock Solution Recommendations for PDE4 Inhibitors
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade |
| Stock Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the final DMSO volume in assays. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments. |
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Assays for this compound Activity
This compound, as a PDE4 inhibitor, is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to downstream effects on protein kinase A (PKA) and modulation of inflammatory responses, including the inhibition of tumor necrosis factor-alpha (TNF-α) production.
Table 2: Reference IC50 Values for Structurally Similar PDE4 Inhibitors
| Compound | Assay | Cell Type/Enzyme | IC50 Value |
| Rolipram | PDE4 Inhibition | PDE4A, PDE4B, PDE4D | 3 nM, 130 nM, 240 nM respectively[1][2][3] |
| Apremilast | TNF-α Production | Peripheral Blood Mononuclear Cells (PBMCs) | 110 nM[4] |
| Apremilast | PDE4 Inhibition | Enzymatic Assay | 74 nM[4] |
Note: These values are for reference and the optimal concentration of this compound should be determined experimentally for each specific assay and cell type.
Protocol 2: PDE4 Enzyme Inhibition Assay (Biochemical Assay)
This protocol is a general guideline for a biochemical assay to determine the inhibitory activity of this compound on PDE4 enzymes.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound dilutions
-
Detection reagent (e.g., fluorescently labeled cAMP, enzyme-coupled system)
-
Microplate reader
Experimental Workflow:
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Protocol for Oglemilast Administration in Mouse Models of Asthma
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oglemilast is a selective phosphodiesterase-4 (PDE4) inhibitor that was under development for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. These application notes provide a representative protocol for the administration of this compound in mouse models of allergic asthma, based on established methodologies for other orally active PDE4 inhibitors.
Data Presentation
The following tables summarize representative quantitative data from studies using PDE4 inhibitors in mouse models of asthma. This data illustrates the expected efficacy of a compound like this compound.
Table 1: Effect of Oral PDE4 Inhibitor Administration on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dosage (mg/kg, p.o.) | AHR (Penh value) vs. Vehicle | Reference |
| Roflumilast | 5 | Significant reduction | [1] |
| Piclamilast | 1 | Dose-dependent improvement | [2] |
| Piclamilast | 3 | Dose-dependent improvement | [2] |
| Piclamilast | 10 | Dose-dependent improvement | [2] |
p.o. = oral administration
Table 2: Effect of Oral PDE4 Inhibitor Administration on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dosage (mg/kg, p.o.) | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Reference |
| Roflumilast | 5 | Significantly reduced | Significantly reduced | Significantly reduced | No significant change | [1] |
| Piclamilast | 10 | Significantly reduced | Weaker inhibition than dexamethasone | Weaker inhibition than dexamethasone | No effect | [2] |
Table 3: Effect of Oral PDE4 Inhibitor Administration on Cytokine Levels in BALF
| Treatment Group | Dosage (mg/kg, p.o.) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | TNF-α (pg/mL) | Reference |
| Roflumilast | - | Significantly lower | Significantly lower | Significantly lower | - | [3] |
| Piclamilast | 10 | Significantly prevented increase | - | - | Significantly prevented increase | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS with alum only.
-
-
Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day.
-
The control group should be challenged with an aerosol of sterile PBS.
-
-
Outcome Assessment:
-
Assessments are typically performed 24 to 48 hours after the final OVA challenge. This includes measurement of airway hyperresponsiveness, collection of BALF for cell counts and cytokine analysis, and collection of lung tissue for histology.
-
Protocol 2: Administration of this compound (Representative)
This protocol is based on the administration of other oral PDE4 inhibitors like Roflumilast and Piclamilast.[1][2]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to deliver 1, 3, and 10 mg/kg in a 10 mL/kg volume).
-
-
Administration:
-
Administer this compound or vehicle to the mice via oral gavage.
-
The administration should typically commence 1 hour before each allergen challenge and continue daily throughout the challenge period (e.g., days 21-23 in the OVA model).
-
Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be assessed using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph system
-
Methacholine solution in sterile PBS (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer integrated with the plethysmography system
Procedure:
-
Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize for 10-15 minutes.
-
Record baseline readings for 3 minutes.
-
Nebulize increasing concentrations of methacholine into the chamber for 3 minutes for each concentration.
-
Record readings for 3 minutes following each nebulization.
-
The enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance, is calculated by the system's software.
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Diff-Quik stain
Procedure:
-
Anesthetize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and withdraw 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet and determine the total cell count.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
The supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA).
Mandatory Visualizations
Signaling Pathway
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound administration in a mouse asthma model.
References
- 1. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of roflumilast on airway remodelling in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oglemilast in LPS-Induced TNF-alpha Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oglemilast, a phosphodiesterase-4 (PDE4) inhibitor, in the experimental inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-alpha) in macrophages. While specific data for this compound is emerging, the protocols and data presented here are based on established findings for other potent PDE4 inhibitors, such as Roflumilast and Apremilast, which share a common mechanism of action.[1][2][3][4][5]
Introduction
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][6] This signaling cascade has been shown to downregulate the inflammatory response in various immune cells, including macrophages.[4][5]
One of the key pro-inflammatory cytokines produced by macrophages in response to stimuli like bacterial lipopolysaccharide (LPS) is TNF-alpha.[2][7][8] Overproduction of TNF-alpha is implicated in a range of inflammatory diseases.[9] PDE4 inhibitors, by elevating cAMP levels, can effectively suppress the transcription and release of TNF-alpha, making them a promising class of drugs for anti-inflammatory therapies.[2][4]
Data Presentation
The following table summarizes the effective concentrations and inhibitory effects of various PDE4 inhibitors on LPS-induced TNF-alpha production in macrophages, providing a reference for designing experiments with this compound.
| PDE4 Inhibitor | Cell Type | LPS Concentration | Inhibitor Concentration (EC50/IC50) | TNF-alpha Inhibition (%) | Reference |
| Roflumilast | Human Lung Macrophages | 10 ng/mL | EC50: 0.87 nM | ~35% (maximum inhibition) | [1][3] |
| Roflumilast N-oxide | Human Lung Macrophages | 10 ng/mL | Similar to Roflumilast | ~35% (maximum inhibition) | [1] |
| CHF6001 | Human Alveolar Macrophages (from COPD patients) | Not Specified | EC50: 0.02 nM | Significant reduction | [3] |
| Apremilast | Human Mononuclear Cells | Not Specified | Not Specified | Reduction observed | [1] |
| Rolipram | Human Lung Macrophages | Not Specified | EC50: 150 nM | ~35% (maximum inhibition) | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-alpha in Macrophage Cell Line (e.g., RAW 264.7)
Objective: To determine the dose-dependent effect of this compound on TNF-alpha production in a murine macrophage cell line stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for murine TNF-alpha
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Remove the old medium from the wells and wash once with PBS.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMEM with DMSO).
-
Incubate the plate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in DMEM at a concentration of 20 ng/mL (for a final concentration of 10 ng/mL).
-
Add 100 µL of the LPS solution to all wells except for the negative control wells (which should receive 100 µL of DMEM).
-
Incubate the plate for 4-24 hours at 37°C. The optimal incubation time should be determined empirically.[10]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Collect the supernatant for TNF-alpha measurement.
-
TNF-alpha Measurement: Quantify the concentration of TNF-alpha in the supernatants using a murine TNF-alpha ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-alpha production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Protocol 2: Isolation and Treatment of Human Primary Macrophages
Objective: To evaluate the effect of this compound on TNF-alpha production in primary human monocyte-derived macrophages (MDMs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound
-
LPS
-
ELISA kit for human TNF-alpha
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Differentiation of Monocytes into Macrophages:
-
Plate the PBMCs in a culture dish and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells with PBS.
-
Culture the adherent monocytes in RPMI-1640 supplemented with M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into MDMs.
-
-
This compound Treatment and LPS Stimulation:
-
Follow the pre-treatment and stimulation steps as described in Protocol 1, using appropriate concentrations of this compound and LPS (e.g., 10 ng/mL).[1]
-
-
TNF-alpha Measurement: Collect the supernatants and measure human TNF-alpha levels using an ELISA kit.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: LPS-induced TNF-alpha signaling and the inhibitory mechanism of this compound.
Experimental Workflow
Caption: Workflow for in vitro testing of this compound on LPS-induced TNF-alpha.
References
- 1. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The modulatory effects of the PDE4 inhibitors CHF6001 and roflumilast in alveolar macrophages and lung tissue from COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. anti-tnf-agents-in-the-treatment-of-immune-mediated-inflammatory-diseases-mechanisms-of-action-and-pitfalls - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Application Note: Cell-Based Assay for Measuring Oglemilast PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oglemilast (also known as GRC 3886) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates a wide range of cellular functions. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP is associated with the suppression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), and an increase in anti-inflammatory mediators.[2][3][4] This mechanism of action makes this compound a therapeutic candidate for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[5]
This application note provides a detailed protocol for a robust and relevant cell-based assay to quantify the inhibitory activity of this compound on PDE4. The featured assay measures the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs). This functional assay provides a physiologically relevant system to assess the cellular potency of PDE4 inhibitors.
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the intracellular signaling pathway affected by PDE4 inhibitors like this compound.
Experimental Protocol: Inhibition of LPS-Induced TNF-α Release from Human PBMCs
This protocol describes a method to determine the in vitro potency (IC50) of this compound by measuring its ability to inhibit the release of TNF-α from human PBMCs stimulated with LPS.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Ficoll-Paque PLUS
Experimental Workflow:
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Wash the isolated PBMCs with PBS and resuspend them in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion). Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.
-
Assay Setup:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in cell culture medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 ng/mL.
-
For the unstimulated (negative) control wells, add 50 µL of culture medium without LPS.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatants for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's protocol.
Data Analysis and Presentation
-
Calculate Percent Inhibition: Determine the percentage of TNF-α inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (TNF-α_compound - TNF-α_unstimulated) / (TNF-α_LPS - TNF-α_unstimulated)] x 100
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) by performing a non-linear regression analysis (e.g., four-parameter logistic fit) on the dose-response curve. The IC50 is the concentration of this compound that produces 50% inhibition of TNF-α release.
Representative Data:
The following table presents example data for a potent PDE4 inhibitor in the LPS-induced TNF-α release assay. The exact IC50 for this compound should be determined experimentally and may vary depending on the specific assay conditions and cell donor.
| This compound Conc. (nM) | TNF-α (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 50 | N/A |
| 0 (LPS only) | 1500 | 0 |
| 0.1 | 1200 | 20.7 |
| 1 | 800 | 48.3 |
| 10 | 300 | 82.8 |
| 100 | 100 | 96.6 |
| 1000 | 60 | 99.3 |
| Calculated IC50 | ~1.2 nM |
Conclusion
The described cell-based assay provides a reliable and physiologically relevant method for quantifying the inhibitory activity of this compound on PDE4. By measuring the suppression of TNF-α release from stimulated primary human immune cells, this protocol allows for the determination of a functional cellular potency (IC50). This information is crucial for the preclinical characterization of this compound and for comparing its activity with other PDE4 inhibitors. Researchers should establish their own experimental conditions and determine the IC50 of this compound within their specific cellular system.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols: In vivo Delivery of Oglemilast for Airway Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oglemilast is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a key enzyme in the inflammatory cascade, particularly in airway smooth muscle and inflammatory cells. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects. This includes the suppression of pro-inflammatory mediators and the inhibition of inflammatory cell recruitment and activation. These application notes provide a detailed overview and representative protocols for the in vivo delivery of this compound in preclinical studies of airway inflammation.
Disclaimer: The following experimental protocols and quantitative data are based on published studies using the well-characterized PDE4 inhibitor, roflumilast. These are provided as a representative guide for designing in vivo studies with this compound, a member of the same drug class. Researchers should perform dose-response studies to determine the optimal dosage and administration schedule for this compound.
Mechanism of Action: PDE4 Inhibition in Airway Inflammation
PDE4 inhibitors like this compound exert their anti-inflammatory effects by preventing the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors such as NF-κB. This leads to a reduction in the expression of various pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Caption: Signaling pathway of PDE4 inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established murine models of airway inflammation.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This model is suitable for studying eosinophilic asthma.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in 200 µL of sterile saline.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage daily, starting from day 13 until the end of the experiment. The exact dose should be determined from dose-response studies.
-
-
Challenge:
-
From day 14 to day 17, expose mice to an aerosol of 1% OVA in saline for 30 minutes.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Measure airway hyperresponsiveness (AHR) to methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF supernatant by ELISA.
-
Perform histological analysis of lung tissue for inflammation and mucus production (PAS staining).
-
Caption: Experimental workflow for the OVA-induced asthma model.
Lipopolysaccharide (LPS)-Induced Airway Inflammation Model
This model is suitable for studying neutrophilic airway inflammation, a characteristic of COPD exacerbations.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound
-
Vehicle for this compound
Protocol:
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage 1 hour before LPS challenge.
-
-
Challenge:
-
Administer 10 µg of LPS in 50 µL of sterile saline via intratracheal or intranasal instillation.
-
-
Endpoint Analysis (24 hours post-challenge):
-
Collect BALF for total and differential cell counts, with a focus on neutrophils.
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in BALF supernatant by ELISA.
-
Perform histological analysis of lung tissue for neutrophilic infiltration.
-
Caption: Experimental workflow for the LPS-induced inflammation model.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies with the PDE4 inhibitor roflumilast. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of Roflumilast on Inflammatory Cell Infiltration in BALF
| Model | Treatment | Total Cells (x10^4) | Neutrophils (x10^4) | Eosinophils (x10^4) | Macrophages (x10^4) |
| LPS-Induced | Vehicle + LPS | 50.2 ± 5.6 | 35.1 ± 4.2 | - | 15.1 ± 1.8 |
| Roflumilast + LPS | 28.1 ± 3.1 | 15.5 ± 2.5 | - | 12.6 ± 1.5 | |
| OVA-Induced | Vehicle + OVA | 65.8 ± 7.2 | 5.2 ± 1.1 | 40.5 ± 4.9 | 20.1 ± 2.3 |
| Roflumilast + OVA | 32.4 ± 4.5 | 2.1 ± 0.5 | 15.8 ± 2.1* | 14.5 ± 1.9 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group. Data is representative from published studies.[1][2]
Table 2: Effect of Roflumilast on Pro-inflammatory Cytokines in BALF
| Model | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| LPS-Induced | Vehicle + LPS | 450 ± 55 | 850 ± 98 | 250 ± 32 | - | - | - |
| Roflumilast + LPS | 210 ± 28 | 380 ± 45 | 110 ± 15 | - | - | - | |
| OVA-Induced | Vehicle + OVA | - | - | - | 150 ± 18 | 220 ± 25 | 350 ± 42 |
| Roflumilast + OVA | - | - | - | 75 ± 10 | 98 ± 12 | 160 ± 20 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group. Data is representative from published studies.[3][4]
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting in vivo studies to evaluate the efficacy of this compound in models of airway inflammation. By leveraging established protocols for other PDE4 inhibitors, researchers can effectively design and execute experiments to characterize the anti-inflammatory properties of this compound and its potential as a therapeutic agent for respiratory diseases such as asthma and COPD. Careful consideration of dose-response relationships and appropriate endpoint selection will be crucial for a thorough preclinical evaluation.
References
- 1. Roflumilast attenuates pulmonary inflammation upon segmental endotoxin challenge in healthy subjects: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of roflumilast on airway remodelling in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Oglemilast in Primary Human Bronchial Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the investigation of Oglemilast, a phosphodiesterase-4 (PDE4) inhibitor, in primary human bronchial epithelial (HBE) cell cultures. While direct experimental data on this compound in this specific cell model is limited in publicly available literature, this document synthesizes established protocols for HBE cell culture and general knowledge of PDE4 inhibitor mechanisms to offer a robust framework for research. The protocols outlined herein, alongside hypothesized quantitative outcomes and pathway diagrams, will enable researchers to effectively design and execute experiments to elucidate the anti-inflammatory and cytoprotective effects of this compound on the airway epithelium.
Introduction
Primary human bronchial epithelial cells cultured at the air-liquid interface (ALI) represent a highly relevant in vitro model for studying respiratory diseases and the effects of novel therapeutics.[1][2][3][4] This system mimics the pseudostratified mucociliary epithelium of the human airway, allowing for the investigation of complex cellular processes such as inflammation, mucus production, and ciliary function.[1] this compound, a selective PDE4 inhibitor, has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[5][6][7] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[8][9][10]
This document provides detailed protocols for the culture and differentiation of primary HBE cells, subsequent treatment with this compound in the context of an inflammatory challenge, and methods for assessing the compound's efficacy.
I. Data Presentation: Hypothesized Quantitative Effects of this compound
The following tables summarize the anticipated quantitative data from treating primary HBE cells with this compound, based on the known effects of other PDE4 inhibitors like Roflumilast. These are hypothetical values to guide experimental design and data interpretation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in TNF-α-stimulated HBE Cells
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | GM-CSF (pg/mL) |
| Vehicle Control | 50 ± 15 | 100 ± 25 | 20 ± 8 |
| TNF-α (10 ng/mL) | 800 ± 120 | 1500 ± 250 | 300 ± 50 |
| TNF-α + this compound (1 µM) | 450 ± 90 | 800 ± 150 | 150 ± 30 |
| TNF-α + this compound (10 µM) | 200 ± 60 | 400 ± 100 | 75 ± 20 |
Table 2: Effect of this compound on Gene Expression of Inflammatory Markers in HBE Cells
| Treatment Group | CXCL1 (Fold Change) | PTGS2 (COX-2) (Fold Change) | MUC5AC (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.0 | 10.0 | 8.0 |
| LPS + this compound (1 µM) | 8.0 | 5.0 | 4.5 |
| LPS + this compound (10 µM) | 3.0 | 2.0 | 2.0 |
II. Experimental Protocols
A. Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface
This protocol details the expansion of primary HBE cells and their differentiation into a mucociliary phenotype at the ALI.
Materials:
-
Primary Human Bronchial Epithelial Cells (e.g., ATCC PCS-300-010)
-
Bronchial Epithelial Cell Growth Medium (BEGM) or similar specialized medium[11][12]
-
Collagen-coated flasks and permeable supports (e.g., Transwells®)[11][12]
-
ALI differentiation medium[11]
-
Trypsin-EDTA and Trypsin Neutralizing Solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Expansion Phase (Submerged Culture):
-
Thaw cryopreserved primary HBE cells rapidly in a 37°C water bath.
-
Seed the cells in a collagen-coated T-75 flask containing pre-warmed BEGM.
-
Culture the cells at 37°C in a 5% CO₂ incubator, changing the medium every 48 hours.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.[11]
-
-
Seeding on Permeable Supports:
-
Differentiation Phase (Air-Liquid Interface):
-
Once the cells are fully confluent, remove the medium from the apical chamber.
-
Replace the medium in the basolateral chamber with a specialized ALI differentiation medium.
-
Maintain the culture for at least 21 days to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.[1] Change the basolateral medium every 2-3 days.
-
B. This compound Treatment and Inflammatory Challenge
This protocol describes the treatment of differentiated HBE cells with this compound in the presence of an inflammatory stimulus.
Materials:
-
Differentiated HBE cell cultures at ALI
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide - LPS)
-
Basal medium for treatment
Protocol:
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in the basolateral medium at the desired concentrations (e.g., 1 µM, 10 µM). Include a vehicle control (medium with DMSO).
-
Replace the existing basolateral medium with the this compound-containing or vehicle control medium.
-
Incubate for 1-2 hours at 37°C.
-
-
Inflammatory Challenge:
-
Prepare a solution of the inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) in the respective this compound or vehicle control medium.
-
Replace the medium in the basolateral chamber with the medium containing both the stimulus and this compound/vehicle.
-
Incubate for the desired period (e.g., 24 hours for cytokine analysis, 6 hours for gene expression analysis).
-
-
Sample Collection:
-
At the end of the incubation, collect the basolateral medium for analysis of secreted cytokines (e.g., by ELISA).
-
Wash the cells with cold PBS.
-
Lyse the cells directly on the permeable support for RNA or protein extraction for subsequent analysis (e.g., qPCR, Western blot).
-
III. Visualization of Pathways and Workflows
A. Signaling Pathway of PDE4 Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for differentiating primary human small airway epithelial cells at the air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]
- 4. stemcell.com [stemcell.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dovepress.com [dovepress.com]
- 9. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PDE4 as a promising therapeutic strategy in chronic ulcerative colitis through modulating mucosal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.unc.edu [med.unc.edu]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Oglemilast in 3D Lung Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) lung organoid models have emerged as powerful tools in respiratory research, offering a more physiologically relevant system compared to traditional 2D cell cultures.[1][2] These self-organizing structures recapitulate key aspects of the human lung, including its complex cellular composition and architecture.[3][4] Lung organoids can be derived from pluripotent stem cells (PSCs) or adult stem cells and contain various cell types such as basal, ciliated, goblet, and club cells, making them ideal for studying lung development, disease modeling, and drug screening.[5][6]
Oglemilast is a second-generation phosphodiesterase 4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory airway diseases like chronic obstructive pulmonary disease (COPD).[7] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammation.[8][9] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators.[10][11]
This document provides detailed application notes and protocols for utilizing this compound in 3D lung organoid models to investigate its therapeutic potential in respiratory diseases characterized by inflammation, mucus hypersecretion, and impaired ciliary function.
Mechanism of Action: this compound as a PDE4 Inhibitor
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP-responsive element-binding protein (CREB).[10][12] This signaling cascade ultimately suppresses the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, and inhibits the activity of inflammatory cells like neutrophils and macrophages.[13][14]
References
- 1. 3D Organoids and the study of lung disease | Eurostemcell [eurostemcell.org]
- 2. Lung organoids: advances in generation and 3D-visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lung Organoids—The Ultimate Tool to Dissect Pulmonary Diseases? [frontiersin.org]
- 4. Generation of 3D Whole Lung Organoids from Induced Pluripotent Stem Cells for Modeling Lung Developmental Biology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease [biomolther.org]
- 6. d-nb.info [d-nb.info]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 10. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - Kawamatawong - Journal of Thoracic Disease [jtd.amegroups.org]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Oglemilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oglemilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune cells. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses. This mechanism of action suggests that this compound has the potential to be a valuable therapeutic agent for a variety of immune-mediated inflammatory diseases.
Flow cytometry is a powerful technique for the detailed analysis of heterogeneous immune cell populations. It allows for the simultaneous measurement of multiple cellular parameters, including cell surface markers, intracellular cytokines, and signaling molecules at the single-cell level. This enables a comprehensive understanding of the immunomodulatory effects of therapeutic agents like this compound.
These application notes provide a framework for utilizing flow cytometry to analyze the effects of this compound on various immune cell subsets. Due to the limited publicly available flow cytometry data specific to this compound, the quantitative data and certain protocol specifics are based on the well-documented effects of other PDE4 inhibitors, such as Apremilast, which shares a similar mechanism of action.[1][2][3]
Mechanism of Action of this compound
This compound, as a PDE4 inhibitor, prevents the degradation of cAMP to AMP.[4] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA activation, in turn, modulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB).[4] This signaling cascade ultimately suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17 (IL-17), while enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][4]
Figure 1: Simplified signaling pathway of this compound.
Expected Effects on Immune Cell Populations
Based on studies with other PDE4 inhibitors, treatment with this compound is expected to modulate the frequency and function of various immune cell subsets. These changes can be effectively quantified using flow cytometry.
Data Presentation: Representative Quantitative Data
The following table summarizes the expected changes in key immune cell populations following treatment with a PDE4 inhibitor, based on published data for Apremilast.[1][3][4][5]
| Immune Cell Subset | Marker Profile | Expected Change with this compound Treatment | Representative Fold Change (vs. Control) | Reference |
| T Helper 1 (Th1) Cells | CD3+ CD4+ IFN-γ+ | Decrease | 0.5 - 0.7 | [1][3] |
| T Helper 17 (Th17) Cells | CD3+ CD4+ IL-17A+ | Decrease | 0.6 - 0.8 | [6] |
| Regulatory T (Treg) Cells | CD3+ CD4+ CD25+ Foxp3+ | Increase | 1.2 - 1.5 | [4][5] |
| IL-10 producing B cells | CD19+ IL-10+ | Increase | 1.5 - 2.0 | [3] |
| Classical Monocytes | CD14++ CD16- | Decrease in activation markers (e.g., HLA-DR) | Not consistently reported | [7] |
Experimental Protocols
This section provides detailed protocols for the analysis of immune cells treated with this compound using flow cytometry.
Figure 2: General experimental workflow.
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the effect of this compound on the frequency of major immune cell subsets in human PBMCs.
Materials:
-
Human PBMCs, isolated from whole blood via density gradient centrifugation (e.g., Ficoll-Paque).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Complete RPMI-1640 medium.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Fluorochrome-conjugated antibodies (see suggested panel below).
-
96-well U-bottom plates.
-
Flow cytometer.
Suggested Antibody Panel for Immunophenotyping:
| Target | Fluorochrome |
| CD3 | e.g., APC-H7 |
| CD4 | e.g., PerCP-Cy5.5 |
| CD8 | e.g., BV510 |
| CD19 | e.g., PE-Cy7 |
| CD14 | e.g., FITC |
| CD16 | e.g., APC |
| CD25 | e.g., PE |
| CD127 | e.g., BV421 |
Procedure:
-
Cell Culture and Treatment: a. Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. b. Plate 100 µL of cell suspension per well in a 96-well plate. c. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO). d. Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Antibody Staining: a. After incubation, harvest the cells and wash them once with 200 µL of flow cytometry staining buffer. Centrifuge at 300 x g for 5 minutes. b. Prepare a master mix of the surface staining antibodies at the predetermined optimal concentrations in flow cytometry staining buffer. c. Resuspend the cell pellets in 50 µL of the antibody master mix. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 200 µL of flow cytometry staining buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 200 µL of flow cytometry staining buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
Protocol 2: Intracellular Cytokine Staining
Objective: To measure the effect of this compound on the production of key cytokines by T cells.
Materials:
-
All materials from Protocol 1.
-
Cell stimulation cocktail (e.g., PMA and Ionomycin).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation/Permeabilization buffer kit (e.g., from eBioscience or BD Biosciences).
-
Fluorochrome-conjugated antibodies for intracellular targets.
Suggested Antibody Panel for Intracellular Cytokine Staining:
| Target | Fluorochrome | Staining |
| CD3 | e.g., APC-H7 | Surface |
| CD4 | e.g., PerCP-Cy5.5 | Surface |
| IFN-γ | e.g., FITC | Intracellular |
| IL-17A | e.g., PE | Intracellular |
| Foxp3 | e.g., Alexa Fluor 488 | Intranuclear |
Procedure:
-
Cell Culture and Treatment: a. Follow steps 1a-1d from Protocol 1.
-
Cell Stimulation: a. Approximately 4-6 hours before the end of the incubation period, add the cell stimulation cocktail and a protein transport inhibitor to each well. b. Return the plate to the incubator for the remainder of the incubation time.
-
Surface and Intracellular Staining: a. Harvest and wash the cells as in step 2a of Protocol 1. b. Perform surface antibody staining as described in steps 2b-2e of Protocol 1. c. Following the surface stain, fix and permeabilize the cells according to the manufacturer's instructions for the chosen fixation/permeabilization kit. d. Prepare a master mix of the intracellular antibodies in the permeabilization buffer. e. Add 50 µL of the intracellular antibody master mix to the permeabilized cells. f. Incubate for 30-45 minutes at room temperature in the dark. g. Wash the cells twice with permeabilization buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 200 µL of flow cytometry staining buffer. b. Acquire the samples on a flow cytometer.
Data Analysis
Data analysis should be performed using appropriate flow cytometry analysis software (e.g., FlowJo™, FCS Express™).
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells, if a viability dye is used.
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
-
Identify major immune cell populations based on their specific markers (e.g., T cells: CD3+; B cells: CD19+; Monocytes: CD14+).
-
Further, gate on subpopulations (e.g., CD4+ and CD8+ T cells from the CD3+ gate).
-
For intracellular cytokine analysis, gate on the parent population (e.g., CD4+ T cells) and then quantify the percentage of cells expressing the cytokine of interest (e.g., IFN-γ+ or IL-17A+).
-
-
Statistical Analysis:
-
Compare the percentages of different cell populations and cytokine-producing cells between the this compound-treated groups and the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of this compound. The protocols and expected outcomes outlined in these application notes provide a solid foundation for researchers to investigate the impact of this PDE4 inhibitor on the immune system. Such studies are crucial for advancing our understanding of this compound's mechanism of action and for its development as a potential therapeutic for inflammatory diseases.
References
- 1. Apremilast increases IL-10-producing regulatory B cells and decreases proinflammatory T cells and innate cells in psoriatic arthritis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Apremilast on LPS-induced immunomodulation and inflammation via activation of Nrf2/HO-1 pathways in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apremilast Ameliorates Experimental Arthritis via Suppression of Th1 and Th17 Cells and Enhancement of CD4+Foxp3+ Regulatory T Cells Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Circulating Monocytes Are Predictive and Responsive in Moderate-to-Severe Plaque Psoriasis Subjects Treated with Apremilast - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oglemilast Solubility and Cell Culture Guide: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oglemilast in cell culture experiments, with a focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective phosphodiesterase-4 (PDE4) inhibitor.[1] Its mechanism of action involves blocking the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, which in turn modulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This ultimately leads to a reduction in the production of pro-inflammatory mediators.
Q2: What is the solubility of this compound?
A2: this compound is characterized by its poor aqueous solubility and good solubility in organic solvents like dimethyl sulfoxide (DMSO). Quantitative solubility data is summarized in the table below.
Q3: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A3: Due to its low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for cell culture experiments.
Q4: What is the maximum permissible concentration of DMSO in cell culture medium?
A4: High concentrations of DMSO can be toxic to cells. While tolerance can vary between cell lines, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize cytotoxic effects.[2] Ideally, the final DMSO concentration should be kept as low as possible, preferably at or below 0.1% (v/v).[3][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
-
Possible Cause 1: The aqueous concentration of this compound exceeds its solubility limit in the cell culture medium.
-
Solution: Prepare a higher concentration stock solution in DMSO and add a smaller volume to the cell culture medium to achieve the desired final concentration. This will keep the final DMSO concentration low while ensuring this compound remains in solution.
-
-
Possible Cause 2: The stock solution was not properly mixed with the medium.
-
Solution: When adding the this compound stock solution to the cell culture medium, gently vortex or pipette up and down to ensure thorough mixing. Avoid vigorous shaking that could cause foaming.
-
-
Possible Cause 3: The temperature of the medium is too low.
-
Solution: Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Some sources suggest that gentle warming to 37°C can aid in the dissolution of poorly soluble compounds.[5]
-
Issue 2: Observed cellular toxicity or altered cell morphology after treatment with this compound.
-
Possible Cause 1: The concentration of DMSO in the final culture medium is too high.
-
Solution: Calculate the final DMSO concentration in your experiments and ensure it is within the recommended safe limits for your specific cell line (ideally ≤ 0.1%).[3][4] If necessary, prepare a more concentrated stock solution of this compound in DMSO to reduce the volume added to the culture medium. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to differentiate between compound-specific effects and solvent-induced toxicity.
-
-
Possible Cause 2: The concentration of this compound is too high for the cell line being used.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line. Start with a wide range of concentrations and assess cell viability using methods like MTT or trypan blue exclusion assays.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Incomplete dissolution of the this compound stock solution.
-
Solution: Ensure the this compound is completely dissolved in DMSO before preparing working solutions. Gentle warming and vortexing can aid in dissolution. Visually inspect the stock solution for any particulate matter before use.
-
-
Possible Cause 2: Degradation of this compound in the stock solution.
-
Solution: Prepare fresh stock solutions of this compound regularly. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 4 mg/mL | 7.75 mM |
| Water | < 0.1 mg/mL | Insoluble |
Data sourced from GlpBio.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 516.3 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 5.16 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Cells in Culture with this compound
-
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM this compound stock solution in DMSO
-
Sterile, pyrogen-free pipette tips and tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution required to achieve the final concentration in the total volume of your cell culture well.
-
Example Calculation for a final concentration of 10 µM in 2 mL of medium:
-
Using the formula M1V1 = M2V2:
-
(10,000 µM) * V1 = (10 µM) * (2000 µL)
-
V1 = (10 * 2000) / 10,000 = 2 µL
-
-
-
Prepare a working solution by diluting the 10 mM stock solution in pre-warmed complete cell culture medium if necessary for accurate pipetting. However, to minimize precipitation, it is often best to add the small volume of the concentrated stock directly to the well containing the medium and mix immediately.
-
Add the calculated volume of the this compound stock solution (or the diluted working solution) to the wells containing cells and pre-warmed medium.
-
For the vehicle control wells, add the same volume of DMSO as was added to the experimental wells.
-
Gently swirl the plate or pipette the medium up and down to ensure even distribution of the compound.
-
Return the cells to the incubator for the desired treatment duration.
-
Mandatory Visualizations
References
Optimizing Oglemilast concentration for maximum PDE4 inhibition
- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. otezlapro.com [otezlapro.com]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting Oglemilast instability in long-term experiments
Disclaimer: This document provides general guidance on troubleshooting the stability of Oglemilast in long-term experiments. As of the last update, specific, publicly available stability data and established degradation pathways for this compound are limited. The recommendations provided herein are based on established principles of pharmaceutical stability, information on similar phosphodiesterase-4 (PDE4) inhibitors, and general chemical knowledge of dibenzofuran-class compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of this compound instability in my experiments?
A1: Based on the behavior of similar pharmaceutical compounds, the most common causes of degradation are exposure to adverse environmental conditions. These include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents. This can be initiated by exposure to air, light, or the presence of peroxides in solvents.
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
-
Thermal Stress: Accelerated degradation at elevated temperatures.
Q2: How should I properly store my this compound stock solutions and solid compound?
-
Solid Compound: Store in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at controlled room temperature or refrigerated conditions (2-8°C) is recommended.
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature slowly and vortex gently to ensure homogeneity.
Q3: I am seeing a decrease in the expected activity of this compound over time. How can I confirm if this is due to chemical instability?
A3: A loss of biological activity is a strong indicator of degradation. To confirm this, you should perform an analytical assessment of your this compound stock or experimental samples. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. By comparing the chromatogram of your aged sample to that of a freshly prepared standard, you can look for:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new peaks, which correspond to degradation products.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound have not been publicly documented. However, forced degradation studies on similar PDE4 inhibitors, such as Apremilast, have shown susceptibility to hydrolysis (acidic and basic), oxidation, and photolysis.[1][2] Therefore, it is reasonable to suspect that this compound may degrade via similar pathways.
Troubleshooting Guide
Issue 1: I observe a precipitate in my frozen this compound stock solution upon thawing.
-
Question: What is causing the precipitation and how can I resolve it?
-
Answer: this compound has a predicted low water solubility.[3] Precipitation upon thawing can occur if the compound has come out of solution at low temperatures, especially if the solvent is partially aqueous.
-
Immediate Action: Before use, ensure the solution is fully equilibrated to room temperature. Vortex the solution thoroughly. If the precipitate remains, gentle warming in a water bath (e.g., to 37°C) may help redissolve the compound. However, be cautious as heat can also accelerate degradation.
-
Long-Term Prevention: Consider preparing stock solutions in a solvent in which this compound is more soluble (e.g., pure DMSO or ethanol) at a higher concentration, and then diluting it further into your aqueous experimental medium just before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Issue 2: My experimental results are inconsistent, and I suspect my this compound is degrading in the culture medium.
-
Question: How can I test the stability of this compound under my specific experimental conditions?
-
Answer: You should perform a time-course stability study in your experimental medium.
-
Prepare your complete experimental medium (e.g., cell culture media with serum).
-
Spike the medium with this compound at the final experimental concentration.
-
Incubate the medium under the exact conditions of your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium.
-
Immediately analyze the concentration of the remaining this compound in the aliquot using a validated analytical method like HPLC-UV. A significant decrease in the parent peak over time indicates instability.
-
Issue 3: I have confirmed by HPLC that my this compound concentration is decreasing over time. What are the next steps?
-
Question: How do I identify the cause of the degradation and mitigate it?
-
Answer: You should systematically investigate the potential causes using a forced degradation study as a guide. This will help you understand what conditions this compound is sensitive to.
-
Hypothesis 1: Hydrolysis. Is your experimental medium at a high or low pH? Consider adjusting the buffering capacity of your medium if possible.
-
Hypothesis 2: Oxidation. Are any components of your medium known to be oxidizing? Is the experiment conducted with high exposure to atmospheric oxygen? Consider if antioxidants can be added without interfering with your experiment.
-
Hypothesis 3: Photolysis. Are your experiments conducted under bright light? Protect your solutions and experimental setup from direct light by using amber vials and covering plates with foil.
-
Hypothesis 4: Thermal Degradation. If your experiment requires elevated temperatures, this may be unavoidable. In this case, you may need to account for the degradation rate or add fresh compound at set intervals during long-term experiments.
-
Quantitative Data from a Similar PDE4 Inhibitor (Apremilast)
To provide a reference for the potential extent of degradation under stress conditions, the following table summarizes forced degradation data for Apremilast, another PDE4 inhibitor.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 15 min | Significant Degradation Observed |
| Base Hydrolysis | 0.1 M NaOH | 15 min | Significant Degradation Observed |
| Oxidation | 15% v/v H₂O₂ | 15 min | Significant Degradation Observed |
| Thermal | 105°C | 5 days | Degradation Observed |
| Photolytic | 1.2 million lux hours | - | Degradation Observed |
| (Data adapted from a study on Apremilast forced degradation)[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.
-
Thermal Degradation: Place the solid this compound powder in a 105°C oven for 24 hours. Dissolve a known amount in a suitable solvent and dilute for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours). Keep a control sample wrapped in foil. Analyze both samples.
-
Analysis: Analyze all stressed samples and a non-stressed control by HPLC-UV. Compare the chromatograms to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose Reverse-Phase HPLC method that can be adapted to assess this compound purity.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Scan from 200-400 nm and select an optimal wavelength for quantification (e.g., based on the UV max of this compound).
-
Procedure:
-
Prepare a standard curve of this compound (e.g., 1-100 µg/mL).
-
Dilute experimental samples to fall within the range of the standard curve.
-
Inject standards and samples.
-
Integrate the peak area of this compound and any degradation products.
-
Quantify the amount of this compound remaining in the samples by comparing to the standard curve.
-
Visualizations
Caption: General signaling pathway of a PDE4 inhibitor like this compound.
Caption: Workflow for conducting a forced degradation study on this compound.
Caption: Logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: Oglemilast and Phosphodiesterase 4 (PDE4) Inhibitors
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is based on the established knowledge of phosphodiesterase 4 (PDE4) inhibitors as a class of compounds. Due to limited publicly available preclinical data specific to Oglemilast, the guidance on mitigating gastrointestinal (GI) side effects is extrapolated from studies on other PDE4 inhibitors. Researchers should always adhere to their institution's guidelines and approved animal care and use protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in animal models?
A1: While specific data for this compound is limited, as a PDE4 inhibitor, it is anticipated to have a side effect profile consistent with its class. The most commonly reported GI side effects for PDE4 inhibitors in animal models and clinical trials include nausea, vomiting, and diarrhea.[1] These effects are often dose-limiting.
Q2: What is the underlying mechanism for PDE4 inhibitor-induced gastrointestinal side effects?
A2: The primary mechanism is linked to the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of the PDE4D isoform, in particular, has been strongly associated with the emetic (vomiting) response.[2] The area postrema in the brainstem, which is a chemoreceptor trigger zone for emesis, has high expression of PDE4D.
Q3: Which animal models are most appropriate for studying the gastrointestinal side effects of this compound?
A3: The choice of animal model depends on the specific side effect being investigated:
-
Emesis (Nausea and Vomiting): Ferrets are considered the gold standard model for studying emesis because, unlike rodents, they have a vomiting reflex.[3][4]
-
Diarrhea and General GI Toxicity: Rodent models (rats and mice) are commonly used to assess effects like diarrhea, intestinal inflammation, and other histological changes in the GI tract.[5]
-
Surrogate Markers for Emesis in Rodents: Since rodents do not vomit, surrogate markers can be used. One such marker is the reversal of xylazine/ketamine-induced anesthesia, which has been shown to correlate with the emetic potential of PDE4 inhibitors.[3][6][7]
Q4: Are there strategies to reduce the gastrointestinal side effects of this compound during preclinical studies?
A4: Yes, several strategies have been explored for the PDE4 inhibitor class and may be applicable to this compound:
-
Isoform-Specific Inhibition: Developing inhibitors that selectively target PDE4 isoforms other than PDE4D may reduce emetic potential.
-
Co-administration with other agents: Studies have shown that co-administration of a cyclooxygenase-2 (COX-2) inhibitor can prevent some of the adverse effects of PDE4 inhibitors in rats without compromising their anti-inflammatory efficacy.
-
Formulation Strategies: Modified-release formulations designed to reduce the maximum plasma concentration (Cmax) could potentially mitigate side effects.
-
Dose-Titration: A gradual increase in the dose may help to improve tolerability in animal models.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High incidence of emesis in ferret models at desired therapeutic dose. | Inhibition of PDE4D in the central nervous system. | 1. Dose Reduction: Determine the minimum effective dose that shows therapeutic activity while minimizing emesis. 2. Co-administration: Investigate co-administration with a COX-2 selective inhibitor. 3. Formulation: If possible, test a slow-release formulation to reduce peak plasma concentrations. |
| Significant diarrhea and weight loss in rodent models. | Pro-inflammatory effects in the gastrointestinal tract at high doses. | 1. Dose-Response Study: Conduct a thorough dose-response study to identify a therapeutic window with acceptable tolerability. 2. Histopathology: Perform detailed histological examination of the GI tract to understand the nature of the toxicity. 3. Biomarker Analysis: Monitor inflammatory biomarkers in blood (e.g., IL-6, haptoglobin, fibrinogen) to detect early signs of toxicity.[8] |
| Inconsistent or unexpected pro-inflammatory effects in rats. | Species-specific responses to PDE4 inhibition. | 1. Confirm Findings: Ensure the results are reproducible. 2. Alternative Species: Consider using a different rodent species or a non-rodent model for comparison. 3. Mechanism Investigation: Investigate species differences in PDE4 isoform expression and function in relevant tissues.[8] |
| Difficulty in assessing nausea in rodent models. | Rodents lack a vomiting reflex. | 1. Surrogate Models: Utilize established surrogate models such as the reversal of xylazine/ketamine-induced anesthesia.[6][7] 2. Behavioral Analysis: Monitor for behaviors that may be indicative of malaise, such as pica (consumption of non-nutritive substances). |
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies on other PDE4 inhibitors, which may serve as a reference for designing experiments with this compound.
| PDE4 Inhibitor | Animal Model | Dose | Observed Gastrointestinal Effect | Mitigation Strategy | Result of Mitigation | Reference |
| Roflumilast | Rat | 10 mg/kg/day (oral) for 4 days | Diarrhea, body weight loss, histopathological changes in mesentery. | Co-administration with diclofenac (non-selective COX inhibitor) or lumiracoxib (COX-2 selective inhibitor). | Substantial reduction or complete abolishment of adverse effects. | N/A |
| Rolipram | Rat (Water Avoidance Stress model) | N/A | Increased fecal pellet expulsion (colonic hypermotility). | Intraperitoneal injection of rolipram. | Alleviated colonic hypermotility and reduced defecation.[5] | N/A |
| Various PDE4 Inhibitors | Ferret | Various | Emesis. | Co-administration with clonidine (α2-adrenoceptor agonist). | Protection against emesis.[9] | N/A |
| IC542 | Rat | Repeated oral administration | Inflammatory response and tissue damage in the GI tract and mesentery. | Co-administration with dexamethasone. | Complete blockage of clinical and histologic changes.[8] | N/A |
Experimental Protocols
Protocol 1: Assessment of Emesis in the Ferret Model
-
Animal Model: Male ferrets are commonly used due to their robust emetic reflex.
-
Acclimation: Animals should be acclimated to the experimental conditions and handling.
-
Drug Administration: this compound or vehicle control is administered via the intended clinical route (e.g., oral gavage).
-
Observation Period: Ferrets are observed for a defined period (e.g., 4-6 hours) for the incidence of retching and vomiting episodes.
-
Data Collection: The latency to the first emetic event, the number of retches, and the number of vomits are recorded.
-
Mitigation Strategy Testing: To test a mitigation strategy, the potential ameliorating agent (e.g., a COX-2 inhibitor) is administered at a predetermined time before this compound.
Protocol 2: Assessment of Gastrointestinal Toxicity in the Rat Model
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Dosing Regimen: Animals are treated with this compound or vehicle control daily for a specified duration (e.g., 4 to 14 days).
-
Clinical Observations: Daily monitoring of clinical signs, including body weight, food and water consumption, and fecal consistency (scoring for diarrhea).
-
Blood Sampling: Blood samples can be collected at specified time points for biomarker analysis (e.g., inflammatory cytokines).
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a gross necropsy is performed. The gastrointestinal tract and associated tissues (e.g., mesenteric lymph nodes) are collected, fixed, and processed for histopathological evaluation.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of PDE4 inhibition and associated side effects.
Experimental Workflow for Assessing GI Toxicity
Caption: Workflow for preclinical GI toxicity assessment.
References
- 1. [Gastrointestinal side effects of apremilast : Characterization and management] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 4. The next Emesis/Nausea Session in ferret - Syncrosome [syncrosome.com]
- 5. Effect of phosphodiesterase‐4 inhibitor rolipram on colonic hypermotility in water avoidance stress rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice [mdpi.com]
- 8. Characterization of the inflammatory response to a highly selective PDE4 inhibitor in the rat and the identification of biomarkers that correlate with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oglemilast Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphodiesterase-4 (PDE4) inhibitor, Oglemilast. The information provided is based on the broader class of PDE4 inhibitors and is intended to serve as a guide for addressing potential this compound-induced nausea in preclinical studies.
Disclaimer
There is limited publicly available preclinical data specifically on this compound-induced nausea. The following guidance is extrapolated from studies on other PDE4 inhibitors, such as Roflumilast and Rolipram. Researchers should consider these as general strategies and adapt them as necessary for their specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind this compound-induced nausea?
A1: Nausea and emesis are common side effects of PDE4 inhibitors.[1] The proposed mechanism involves the inhibition of the PDE4D isoform, which is expressed in the area postrema of the brain, a region that controls vomiting.[2] Inhibition of PDE4 increases cyclic AMP (cAMP) levels within central noradrenergic terminals, which is thought to mimic the pharmacological actions of α2-adrenoceptor antagonists, ultimately triggering the emetic reflex.[1]
Q2: Which preclinical models are suitable for assessing this compound-induced nausea and emesis?
A2: As rodents do not vomit, direct assessment of emesis is not possible.[1] However, several surrogate models can be used:
-
Ferret Model: The ferret is considered the gold standard for studying emesis as it has a vomiting reflex.[1][3]
-
Rodent Models (Correlates of Nausea):
-
Pica Behavior: The consumption of non-nutritive substances like kaolin in rats can be a sign of nausea.[4][5]
-
Delayed Gastric Emptying: Pan-PDE4 inhibitors have been shown to induce gastroparesis in mice, which is a syndrome predominated by nausea and vomiting in humans.[6]
-
Hypothermia: PDE4 inhibitor-induced hypothermia in mice has been explored as a potential correlate of nausea.[7][8]
-
Reversal of α2-adrenoceptor Agonist-induced Anesthesia: The ability of a PDE4 inhibitor to shorten the duration of anesthesia induced by agents like xylazine/ketamine is used as a physiological correlate of its emetic potential.[1]
-
Q3: What are the potential strategies to mitigate this compound-induced nausea in our preclinical studies?
A3: Several strategies can be explored to reduce the incidence of nausea:
-
Co-administration with Anti-emetics: The prokinetic agent Metoclopramide has been shown to alleviate PDE4 inhibitor-induced gastric retention and hypothermia in mice.[6][8]
-
Dose-Titration: A gradual increase in the dose of the PDE4 inhibitor may help to improve tolerability. While specific preclinical protocols are not well-documented in the public domain, this is a common clinical strategy.
-
Formulation Development: Novel formulations, such as liposomal delivery systems, have been shown to reduce the central nervous system side effects of PDE4 inhibitors like Rolipram by altering their pharmacokinetic profile and reducing brain penetration.[9][10]
-
Inhaled Route of Administration: For respiratory indications, delivering the drug directly to the lungs via inhalation can minimize systemic exposure and thereby reduce side effects like nausea.[11][12]
Troubleshooting Guides
Issue 1: High Incidence of Nausea/Emesis Observed in Ferret Studies
| Potential Cause | Troubleshooting Step |
| High systemic exposure of this compound. | 1. Reduce the dose of this compound to determine a dose-response relationship for emesis. 2. Co-administer an anti-emetic , such as Metoclopramide. See Experimental Protocol 1 for a general procedure. 3. If therapeutically viable, explore alternative routes of administration that limit systemic exposure (e.g., inhalation for respiratory targets).[11][12] |
| Formulation leading to rapid absorption and high peak plasma concentrations. | 1. Modify the formulation to achieve a slower release profile. 2. Consider a liposomal formulation of this compound to alter its distribution and reduce brain penetration.[9][10] |
Issue 2: Inconsistent or Unclear Nausea-like Symptoms in Rodent Models
| Potential Cause | Troubleshooting Step |
| The chosen surrogate marker is not sensitive enough for this compound. | 1. Use a combination of surrogate markers for a more comprehensive assessment (e.g., measure pica, gastric emptying, and body temperature in the same study). 2. Switch to a more robust model , if feasible, such as the ferret emesis model, to confirm the emetic potential of this compound.[3] |
| High variability in behavioral assays like pica. | 1. Increase the sample size to improve statistical power. 2. Ensure consistent environmental conditions (e.g., housing, diet, handling) to minimize variability. 3. Acclimatize animals to the experimental setup and kaolin pellets before the study begins. |
| The dose of this compound is below the threshold to induce a measurable effect. | 1. Conduct a dose-range finding study to identify the optimal dose that induces a measurable change in the chosen surrogate marker without causing excessive toxicity. |
Quantitative Data Summary
Table 1: Effect of the Anti-emetic Metoclopramide on Rolipram-Induced Hypothermia in Mice
| Treatment Group | Dose | Change in Body Temperature (°C) from Baseline (Mean ± SEM) |
| Solvent + Rolipram | 1 mg/kg | -2.5 ± 0.3 |
| Metoclopramide + Rolipram | 10 mg/kg + 1 mg/kg | -1.5 ± 0.4 |
Data extrapolated from a study on Rolipram, a pan-PDE4 inhibitor. This suggests that Metoclopramide can partially alleviate a nausea-like symptom (hypothermia) induced by PDE4 inhibition.
Table 2: Effect of Liposomal Formulation on a Behavioral Correlate of Emesis (Reversal of Anesthesia) in Mice
| Treatment Group | Dose | Duration of Anesthesia (minutes, Mean ± SD) |
| Vehicle | - | 60 ± 10 |
| Free Rolipram | Low Dose | 35 ± 8 |
| Liposomal Rolipram | Low Dose | 58 ± 12 |
| Free Rolipram | Moderate Dose | 25 ± 6 |
| Liposomal Rolipram | Moderate Dose | 55 ± 11 |
*p < 0.05 compared to vehicle. Data conceptualized from findings indicating that low and moderate doses of free rolipram significantly reduced anesthesia duration, while the same doses of a liposomal formulation had no effect.[9]
Experimental Protocols
Experimental Protocol 1: Co-administration of an Anti-emetic with a PDE4 Inhibitor in a Rodent Hypothermia Model
-
Animals: Male C57BL/6J mice.
-
Acclimation: Acclimatize mice to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the baseline core body temperature of each mouse using a rectal probe at two time points (e.g., -30 and -1 minutes) before any treatment.
-
Anti-emetic Administration: Administer the anti-emetic (e.g., Metoclopramide, 10 mg/kg, oral gavage) or its vehicle.
-
PDE4 Inhibitor Administration: 60 minutes after the anti-emetic, administer this compound (dose to be determined) or its vehicle via the intended route of administration (e.g., intraperitoneal injection).
-
Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after this compound administration.
-
Data Analysis: Compare the change in body temperature from baseline between the group receiving this compound alone and the group receiving the anti-emetic plus this compound.
Experimental Protocol 2: Assessment of Gastric Emptying in Mice
-
Animals: Male C57BL/6J mice.
-
Fasting: Fast the mice overnight but provide free access to water.
-
Drug Administration: Administer this compound (dose to be determined) or its vehicle via the intended route.
-
Test Meal: 30 minutes after drug administration, provide a pre-weighed amount of a standard chow test meal.
-
Gastric Emptying Period: Allow the mice to eat for a defined period (e.g., 30 minutes).
-
Euthanasia and Stomach Excision: At the end of the period, euthanize the mice and carefully excise the stomach.
-
Measurement: Weigh the stomach content to determine the amount of the test meal remaining.
-
Data Analysis: Calculate the percentage of gastric emptying and compare between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Proposed signaling pathway for PDE4 inhibitor-induced nausea.
Caption: Experimental workflow for addressing this compound-induced nausea.
References
- 1. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 4. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The value of integrating pre-clinical data to predict nausea and vomiting risk in humans as illustrated by AZD3514, a novel androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 12. researchgate.net [researchgate.net]
How to store Oglemilast stock solutions to maintain potency
Technical Support Center: Oglemilast
This guide provides researchers, scientists, and drug development professionals with essential information for storing and handling this compound stock solutions to ensure potency and experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound has a solubility of 4 mg/mL (7.75 mM) in DMSO.[1] It is considered insoluble in water.[1]
Q2: How can I improve the dissolution of this compound in the solvent?
A: If you encounter solubility issues, you can gently heat the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1]
Q3: What are the correct storage temperatures and expected stability for this compound stock solutions?
A: For optimal potency, stock solutions should be stored at -20°C or -80°C.[1] The stability of the solution depends on the storage temperature:
-
At -80°C , the stock solution should be used within 6 months .[1]
-
At -20°C , the stock solution should be used within 1 month .[1]
Q4: How should I aliquot and handle the stock solution to prevent degradation?
A: It is crucial to store the stock solution in single-use aliquots. This practice minimizes product failure caused by repeated freeze-thaw cycles, which can compromise the stability and potency of this compound.[1]
Q5: Are there general factors that can cause degradation of investigational drugs like this compound?
A: Yes, investigational drug products can be sensitive to various conditions. The primary causes of degradation are exposure to heat, humidity, light, and changes in pH (acidic or basic conditions).[2] Oxidation is another potential degradation pathway.[2] Sponsors of investigational drugs are responsible for determining and communicating acceptable storage conditions, including protection from light.[3]
Data Presentation
Table 1: this compound Stock Solution Storage and Handling Summary
| Parameter | Recommendation | Notes |
| Solvent | DMSO | Solubility is 4 mg/mL (7.75 mM).[1] |
| Storage Temperature | -20°C or -80°C | --- |
| Potency Period | 1 month at -20°C[1] | Use within the recommended timeframe to ensure efficacy. |
| 6 months at -80°C[1] | ||
| Handling | Store in single-use aliquots.[1] | Avoid repeated freeze-thaw cycles.[1] |
| Dissolution Aid | Warm to 37°C and sonicate.[1] | Use if the compound does not dissolve readily. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath set to 37°C (optional)
-
-
Methodology:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 4 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication in an ultrasonic bath.[1]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
Immediately transfer the aliquots to the appropriate storage temperature (-20°C or -80°C).
-
Protocol 2: General Forced Degradation Study for Stability Assessment
-
Objective: To evaluate the intrinsic stability of this compound by subjecting it to stress conditions, as recommended by ICH guidelines for investigational compounds.[2] This helps identify potential degradation pathways.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV or MS detector
-
-
Methodology:
-
Acid Hydrolysis: Mix the this compound solution with a solution of HCl (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points.
-
Base Hydrolysis: Mix the this compound solution with a solution of NaOH (e.g., 0.1 N NaOH) and incubate. Collect samples at various time points.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature, protected from light. Collect samples at various time points.
-
Thermal Degradation: Expose the solid compound or its solution to dry heat (e.g., 80°C) and collect samples over time.
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp or direct sunlight) and compare it against a sample stored in the dark.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products. The quality of a drug must be controlled by analytical methods capable of measuring both the active compound and any degradants.[4]
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
Identifying and mitigating Oglemilast interference in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential interference of Oglemilast in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GRC 3886) is a small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[1][3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC).[4] This mechanism underlies its anti-inflammatory effects.[1]
Q2: What are the different subtypes of PDE4, and is this compound selective?
Q3: What is the development status of this compound?
The development of this compound has been discontinued.[2]
Troubleshooting Guides
Issue 1: Unexpected Results in Fluorescence-Based Assays
Q: I am observing high background fluorescence or a quenching of my signal in a fluorescence-based assay when using this compound. What could be the cause and how can I troubleshoot this?
A: Small molecules, particularly those with aromatic ring structures like this compound's dibenzofuran core, can exhibit intrinsic fluorescence (autofluorescence) or interfere with the assay signal.
Potential Causes and Mitigation Strategies:
| Potential Cause | Symptoms | Mitigation Strategy |
| Autofluorescence of this compound | High background signal in wells containing this compound, even in the absence of the fluorescent probe. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without the fluorescent reporter to quantify its intrinsic fluorescence. 2. Subtract background: Subtract the compound's autofluorescence from the experimental wells. 3. Use red-shifted fluorophores: Autofluorescence is often more pronounced at shorter wavelengths (blue-green spectrum). Switching to fluorescent probes that excite and emit at longer wavelengths (red or far-red) can minimize interference. |
| Fluorescence Quenching | Decreased signal intensity in the presence of this compound that is not due to its inhibitory activity. | 1. Perform a counter-screen: Test this compound in an assay with the fluorescent substrate and detection system but without the target enzyme to see if it directly quenches the fluorescence. 2. Vary compound concentration: Observe if the quenching effect is dose-dependent. |
| Light Scatter from Precipitated Compound | Inconsistent and high readings, especially at higher concentrations of this compound. | See Issue 2: Compound Precipitation . |
Troubleshooting Workflow for Fluorescence Interference
Caption: A decision tree for troubleshooting fluorescence interference.
Issue 2: Compound Precipitation in Assay Wells
Q: I suspect this compound is precipitating in my assay, especially at higher concentrations. How can I confirm this and what can I do to prevent it?
A: Poor solubility of test compounds is a common issue in biochemical assays and can lead to inaccurate and irreproducible results.
Confirmation and Mitigation of Precipitation:
| Confirmation Method | Procedure | Mitigation Strategy |
| Visual Inspection | Examine the assay plate under a microscope for visible precipitates. | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay but maintains compound solubility. 2. Include Additives: Consider adding a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) to the assay buffer to improve compound solubility. 3. Lower Compound Concentration: If possible, work with a lower concentration range of this compound. 4. Pre-incubation Check: Prepare the highest concentration of this compound in the final assay buffer and visually inspect for precipitation before adding to the assay plate. |
| Light Scattering Measurement | Use a plate reader capable of measuring light scatter to detect insoluble particles. |
Issue 3: Interference in Luciferase-Based Reporter Assays
Q: I am using a luciferase-based assay to measure cAMP levels (e.g., GloSensor™) and I'm getting inconsistent results with this compound. Could the compound be interfering with the luciferase enzyme itself?
A: Yes, some small molecules can directly inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results that are independent of the biological pathway being studied.[7]
Troubleshooting Luciferase Interference:
| Symptom | Troubleshooting Step | Interpretation & Next Steps |
| Apparent inhibition of cAMP production | 1. Perform a Luciferase Inhibition Assay: Test this compound directly against purified luciferase enzyme in the presence of its substrate (e.g., luciferin for firefly luciferase). | If this compound inhibits the luciferase enzyme, the observed decrease in signal is an artifact. Consider using an alternative, non-luciferase-based method to measure cAMP, such as a competitive immunoassay (e.g., HTRF, ELISA). |
| Apparent increase in cAMP production | 2. Run a Cell-Free Assay Control: Add this compound to the assay buffer containing ATP and the luciferase detection reagents without the cells or cell lysate. | An increase in signal could indicate stabilization of the luciferase enzyme or other direct effects on the assay components. This would be a false positive. |
| Inconsistent results across experiments | 3. Use a Control Luciferase: If using a dual-luciferase system, check if this compound affects both firefly and Renilla luciferase differently. | Differential effects can help diagnose the interference. If only one luciferase is affected, it may be possible to switch to a reporter system using the unaffected enzyme. |
Experimental Protocols
Protocol 1: Generic PDE4 Inhibition Assay (Fluorescence Polarization-Based)
This protocol is a general guideline for determining the IC50 of an inhibitor like this compound against a PDE4 enzyme.
-
Reagents and Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Anti-cAMP antibody
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of the PDE4 enzyme solution (at a concentration that gives a linear reaction rate) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution. The final substrate concentration should be at or below the Km of the enzyme for cAMP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C. The reaction should be stopped within the linear range.
-
Stop the reaction and perform the detection step by adding 10 µL of the anti-cAMP antibody solution.
-
Incubate for 30 minutes at room temperature to allow the antibody to bind to the remaining FAM-cAMP.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based cAMP Measurement using GloSensor™ Technology
This protocol provides a method for measuring changes in intracellular cAMP levels in response to GPCR activation and PDE4 inhibition by this compound.[5]
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line)
-
pGloSensor™-22F cAMP Plasmid
-
Transfection reagent (e.g., FuGENE® HD)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CO₂-independent medium
-
GloSensor™ cAMP Reagent
-
GPCR agonist (e.g., isoproterenol for β-adrenergic receptors)
-
This compound stock solution (10 mM in DMSO)
-
White, opaque 96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Cell Transfection: 24-48 hours before the assay, transfect HEK293 cells with the pGloSensor™-22F cAMP plasmid according to the manufacturer's protocol. Plate the transfected cells in a 96-well white, opaque plate.
-
Reagent Preparation: On the day of the assay, prepare the GloSensor™ cAMP Reagent in CO₂-independent medium.
-
Cell Equilibration: Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium. Incubate for 2 hours at room temperature, protected from light.
-
Baseline Measurement: Measure the basal luminescence signal using a luminometer.
-
This compound Pre-incubation: Add various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes.
-
GPCR Stimulation: Add the GPCR agonist (e.g., isoproterenol) to stimulate adenylyl cyclase and cAMP production.
-
Kinetic Measurement: Immediately begin measuring the luminescence signal kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cAMP concentration.
-
Plot the luminescence signal over time for each concentration of this compound.
-
Calculate the area under the curve (AUC) or the peak signal for each condition to quantify the effect of this compound on agonist-stimulated cAMP accumulation.
-
Visualizations
cAMP Signaling Pathway and the Role of this compound
Caption: this compound inhibits PDE4, increasing cAMP levels and cellular responses.
General Experimental Workflow for Identifying Assay Interference
Caption: A systematic workflow to identify and triage assay artifacts.
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials | Encyclopedia MDPI [encyclopedia.pub]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Optimizing dosing frequency of Oglemilast for sustained efficacy in vivo
This technical support center provides guidance for researchers working with Oglemilast, a selective phosphodiesterase 4 (PDE4) inhibitor. Due to the discontinuation of its clinical development, publicly available in vivo efficacy and pharmacokinetic data for this compound is limited.[1] The following frequently asked questions, troubleshooting guides, and experimental protocols are based on established principles for PDE4 inhibitors and may involve data from analogous compounds like Roflumilast and Apremilast to illustrate key concepts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which has a broad range of anti-inflammatory effects.[4] This includes the suppression of various inflammatory cells and mediators implicated in respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[4]
Q2: What were the intended therapeutic indications for this compound?
A2: this compound was investigated for the treatment of chronic inflammatory respiratory diseases, including asthma, exercise-induced asthma, and COPD.[2][5][6] Phase 2 clinical trials were completed for these indications.[2]
Q3: Are there established in vivo dosing regimens for this compound?
A3: While specific dosing regimens from the clinical trials are not publicly detailed, studies for other oral PDE4 inhibitors, such as Roflumilast and Apremilast, often involve once or twice-daily dosing.[7][8] The optimal dosing frequency for sustained efficacy in preclinical in vivo models would need to be determined empirically, balancing pharmacokinetic properties with pharmacodynamic effects.
Q4: What are the common challenges when working with PDE4 inhibitors in vivo?
A4: A primary challenge with PDE4 inhibitors is managing mechanism-associated side effects, such as gastrointestinal issues.[4] In clinical settings, dose titration is a common strategy to improve tolerability.[7] For preclinical researchers, this highlights the importance of careful dose-range finding studies to identify a therapeutic window that maximizes efficacy while minimizing adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of sustained efficacy in a chronic in vivo model. | Sub-optimal dosing frequency leading to drug concentrations falling below the therapeutic threshold between doses. | Characterize the pharmacokinetic profile of this compound in your model system. Correlate plasma concentrations with a relevant pharmacodynamic biomarker (e.g., inhibition of LPS-induced TNF-α release ex vivo). Use this data to model and test alternative dosing schedules, such as splitting the daily dose or employing a sustained-release formulation. |
| High incidence of adverse effects (e.g., weight loss, gastrointestinal distress) in animal models. | Drug exposure exceeding the maximum tolerated dose (MTD). | Conduct a formal dose-range finding study to establish the MTD. Consider a dose-titration protocol, starting with a lower dose and gradually escalating to the target dose over several days. This can help improve tolerability, a strategy used for other PDE4 inhibitors.[7] |
| Variability in efficacy between individual animals. | Differences in drug metabolism and absorption. Potential inconsistencies in drug formulation or administration. | Ensure a consistent and homogenous drug formulation. For oral dosing, ensure consistent administration technique. Monitor plasma drug levels in a subset of animals to assess pharmacokinetic variability. |
| Discrepancy between in vitro potency and in vivo efficacy. | Poor bioavailability, rapid metabolism, or high plasma protein binding. | Conduct pharmacokinetic studies to determine key parameters like oral bioavailability, half-life, and clearance.[9] Evaluate the plasma protein binding of this compound. If bioavailability is low, consider alternative routes of administration for initial efficacy studies. |
Experimental Protocols & Data
Pharmacokinetic Profiling of a PDE4 Inhibitor
This protocol outlines a general procedure for determining the pharmacokinetic profile of an oral PDE4 inhibitor in a rodent model.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
Sample Collection: Collect blood samples (e.g., via tail vein) at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.[10]
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Table 1: Representative Pharmacokinetic Parameters for Oral PDE4 Inhibitors
| Parameter | Roflumilast (Human) | Apremilast (Human) |
| Time to Cmax (Tmax) | ~1 hour | ~2-3 hours[10] |
| Terminal Half-life (t½) | ~17 hours (parent); ~30 hours (N-oxide metabolite) | 8-9 hours[10] |
| Bioavailability | ~80%[11] | Not specified |
| Metabolism | Primarily via CYP3A4 and CYP1A2 to an active N-oxide metabolite.[9] | Primarily by CYP3A4.[10] |
This table presents data from other PDE4 inhibitors to provide context for the types of parameters to be measured.
In Vivo Efficacy Model: LPS-Induced Pulmonary Neutrophilia
This protocol describes a common acute inflammation model to assess the in vivo efficacy of a PDE4 inhibitor.
Objective: To evaluate the ability of this compound to inhibit lipopolysaccharide (LPS)-induced neutrophil infiltration into the lungs.
Methodology:
-
Animal Model: Male BALB/c mice.
-
Drug Administration: Administer this compound or vehicle orally at various doses (e.g., 1, 3, 10 mg/kg) at a specified time (e.g., 1 hour) before the inflammatory challenge.
-
Inflammatory Challenge: Administer LPS via intratracheal instillation or nebulization.
-
Endpoint: At a pre-determined time post-LPS challenge (e.g., 6 hours), perform a bronchoalveolar lavage (BAL).
-
Cell Counting: Determine the total and differential cell counts in the BAL fluid.
-
Data Analysis: Calculate the percentage inhibition of neutrophil influx for each dose group compared to the vehicle-treated, LPS-challenged group.
Table 2: Example Efficacy Data in a Pulmonary Inflammation Model
| Treatment Group | Dose (mg/kg) | Neutrophil Count in BAL Fluid (x10^4) | % Inhibition |
| Vehicle + Saline | - | 0.5 ± 0.1 | - |
| Vehicle + LPS | - | 25.0 ± 3.5 | 0% |
| This compound + LPS | 1 | 15.0 ± 2.0 | 40% |
| This compound + LPS | 3 | 8.5 ± 1.5 | 66% |
| This compound + LPS | 10 | 4.0 ± 1.0 | 84% |
Data are hypothetical and for illustrative purposes.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.
Caption: Workflow for optimizing in vivo dosing frequency.
Caption: Relationship between dosing, exposure, and biological outcomes.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Study of this compound for the Prevention of Asthma. | MedPath [trial.medpath.com]
- 7. DALIRESP (roflumilast) Dosing | For HCPs [daliresphcp.com]
- 8. drugs.com [drugs.com]
- 9. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tolerability of apremilast in healthy Korean adult men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Oglemilast and Apremilast in vitro
A comprehensive review of the available in vitro data for two phosphodiesterase 4 (PDE4) inhibitors.
Disclaimer: Direct head-to-head in vitro comparative studies of Oglemilast and Apremilast are not available in the published scientific literature. The development of this compound was discontinued, limiting the amount of publicly accessible data. This guide provides a summary of the available in vitro data for each compound individually.
Introduction
This compound (formerly GRC 3886) and Apremilast (Otezla®) are both small molecule inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. By inhibiting PDE4, these compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines. Apremilast is an approved therapeutic for psoriasis and psoriatic arthritis, while the development of this compound for asthma and chronic obstructive pulmonary disease (COPD) has been halted. This guide collates the available in vitro data to offer a comparative perspective on their biochemical and cellular activities.
Mechanism of Action: PDE4 Inhibition
Both this compound and Apremilast exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. PDE4 is the predominant phosphodiesterase in most immune cells and is responsible for the degradation of cAMP. An elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade results in the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[1][2][3][4]
Caption: Signaling pathway of PDE4 inhibition by this compound and Apremilast.
Data Presentation
PDE4 Inhibition
| Compound | PDE4 Subtype | IC50 (nM) | Reference |
| Apremilast | PDE4 (general) | 74 | [3] |
| PDE4A4 | 20 ± 3 | [4] | |
| PDE4B2 | 49 ± 5 | [4] | |
| PDE4C2 | 50 ± 3 | [4] | |
| PDE4D3 | 30 ± 4 | [4] | |
| This compound | PDE4 | Data not available |
IC50: Half-maximal inhibitory concentration.
Cytokine Modulation in Human Peripheral Blood Mononuclear Cells (PBMCs)
Apremilast
| Cytokine | Stimulus | Apremilast Concentration (µM) | % Inhibition / Modulation | Reference |
| TNF-α | LPS | 0.104 (IC50) | 50% inhibition | [5] |
| IL-2 | T-cell stimulation | Not specified | Inhibition | [4] |
| IL-10 | LPS | Not specified | Upregulation | [4] |
| IFN-γ | T-cell stimulation | Not specified | Inhibition | [4] |
| IL-12 | LPS | Not specified | Inhibition | [4] |
| IL-23 | LPS | Not specified | Inhibition | [4] |
| IL-17A | anti-CD3 | 10 | Significant inhibition | [6] |
| IL-22 | anti-CD3 | 10 | Significant inhibition | [6] |
LPS: Lipopolysaccharide. Data for this compound on cytokine modulation in vitro is not available in the public domain.
Experimental Protocols
General Experimental Workflow for In Vitro Evaluation of PDE4 Inhibitors
Caption: A typical workflow for the in vitro characterization of PDE4 inhibitors.
PDE4 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PDE4.
Methodology:
-
Enzyme Source: Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D) are used.
-
Substrate: A fluorescently labeled cAMP derivative is commonly employed as the substrate.
-
Assay Principle: The assay measures the enzymatic conversion of the fluorescent cAMP substrate to a non-fluorescent AMP product. The rate of this reaction is monitored in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
The PDE4 enzyme is incubated with the test compound (this compound or Apremilast) at various concentrations in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorescent cAMP substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the remaining substrate or the product formed is quantified using a fluorescence plate reader.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Intracellular cAMP Measurement
Objective: To measure the effect of the compounds on intracellular cAMP levels in relevant cell types.
Methodology:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cell lines are used.
-
Assay Principle: Competitive immunoassays, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization, are common. These assays measure the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
Procedure:
-
Cells are cultured and then pre-treated with the test compound for a specific duration.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often added to prevent the degradation of newly synthesized cAMP.
-
Cells are stimulated with an agent that induces cAMP production (e.g., forskolin or a Gs-coupled receptor agonist).
-
The cells are lysed to release intracellular cAMP.
-
The cell lysate is incubated with the assay reagents (labeled cAMP tracer and anti-cAMP antibody).
-
The signal is measured using a plate reader, and the intracellular cAMP concentration is determined by comparison to a standard curve.
-
Cytokine Secretion Analysis (ELISA)
Objective: To quantify the effect of the compounds on the production and secretion of pro- and anti-inflammatory cytokines.
Methodology:
-
Cell Culture: PBMCs are isolated from healthy donors and cultured in appropriate media.
-
Assay Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
PBMCs are plated and pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) to induce cytokine production.
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
After incubation and washing, a biotinylated detection antibody, also specific for the cytokine, is added.
-
An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is then added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate is added, and the resulting color change is proportional to the amount of cytokine present. The absorbance is measured using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is calculated from a standard curve generated using known concentrations of the recombinant cytokine.
Conclusion
Based on the available in vitro data, Apremilast is a potent inhibitor of PDE4 with a well-documented ability to modulate cytokine production from immune cells. It demonstrates inhibitory activity across multiple PDE4 subtypes in the nanomolar range. In cellular assays, Apremilast effectively reduces the secretion of key pro-inflammatory cytokines implicated in chronic inflammatory diseases.
References
- 1. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Oglemilast's Anti-inflammatory Effects Against Leading PDE4 Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Oglemilast, an investigational phosphodiesterase 4 (PDE4) inhibitor, against established PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The comparison is supported by available preclinical and clinical data, with a focus on quantitative measures of efficacy and detailed experimental methodologies.
Introduction: The Anti-inflammatory Mechanism of PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a critical enzyme within inflammatory cells, including T-cells, macrophages, neutrophils, and eosinophils.[1][2] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell.[4][5]
Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes.[6] This process leads to the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-2, IL-12, IL-17, IL-23), and chemokines.[2][7] Concurrently, it can upregulate the production of anti-inflammatory cytokines like IL-10.[8] This dual action on inflammatory pathways makes PDE4 a valuable therapeutic target for a range of immune-mediated inflammatory diseases.[1][4]
Caption: PDE4 signaling pathway and mechanism of inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the key characteristics and in vitro potency of this compound and its comparators.
Table 1: General Characteristics of Selected PDE4 Inhibitors
| Feature | This compound | Roflumilast | Apremilast | Crisaborole |
| Development Status | Investigational (Phase II)[1] | Approved | Approved | Approved |
| Approved Indications | N/A (COPD under investigation)[1] | Severe COPD, Plaque Psoriasis[7][9] | Psoriatic Arthritis, Plaque Psoriasis, Behçet's Disease[7] | Atopic Dermatitis[10] |
| Administration Route | Oral[11] | Oral, Topical | Oral | Topical[10] |
Table 2: In Vitro Potency and Cytokine Inhibition Profile
| Parameter | This compound | Roflumilast | Apremilast | Crisaborole |
| PDE4 IC₅₀ | 0.5 nM (for PDE4D3)[11] | ~0.8 nM [6][12] | ~74 nM [12][13] | ~750 nM [14] |
| TNF-α Inhibition | Data not available | Yes (LPS-stimulated monocytes & macrophages)[4][15] | Yes (LPS-stimulated monocytes, synovial cells)[13][16] | Yes (PBMCs)[17] |
| Other Pro-inflammatory Cytokines Inhibited | Data not available | IFN-γ, IL-2, IL-4, IL-5[2][18] | IL-2, IL-5, IL-12, IL-17, IL-23, IFN-γ[2][19] | IL-2, IL-5, IL-23, IFN-γ[10] |
| Anti-inflammatory Cytokines Upregulated | Data not available | Data not available | IL-10[13] | IL-10[8] |
| In Vivo Effects | Inhibits pulmonary eosinophilia and neutrophilia in animal models[11] | Reduces airway inflammation and remodeling in animal models[4][20] | Reduces epidermal thickness and arthritis severity in animal models[2][13] | Topical anti-inflammatory activity in skin inflammation models[17] |
Note: IC₅₀ values can vary between studies depending on the specific PDE4 isoform and assay conditions. The data presented are representative values for general comparison. A direct comparison is limited as data for all compounds were not generated in the same study.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key assays used to validate the anti-inflammatory effects of PDE4 inhibitors.
In Vitro Cytokine Release Assay (Human PBMCs)
This assay is a standard method to determine the effect of a compound on the production of inflammatory cytokines from immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of approximately 1x10⁶ cells/mL in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the PDE4 inhibitor (e.g., this compound, Roflumilast) or vehicle control for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 10 ng/mL) to the wells.[16]
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: Supernatants are collected, and the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (e.g., Luminex).[16][21]
-
Data Analysis: The percentage of cytokine inhibition at each drug concentration is calculated relative to the vehicle-treated, LPS-stimulated control. The IC₅₀ value (the concentration at which 50% of cytokine production is inhibited) is then determined.
In Vivo Model of Pulmonary Inflammation
Animal models are used to assess the anti-inflammatory efficacy of compounds in a complex biological system.
-
Animal Model: BALB/c mice are commonly used.
-
Sensitization & Challenge: Mice are sensitized with an allergen like ovalbumin (OVA) and later challenged via aerosolized OVA to induce allergic airway inflammation, characterized by the infiltration of eosinophils and neutrophils.[4]
-
Compound Administration: this compound or a comparator drug is administered orally at a specified dose (e.g., 5 mg/kg) daily for the duration of the challenge period.[12] A vehicle group serves as the control.
-
Sample Collection: 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze the inflammatory cell infiltrate. Lung tissue may also be collected for histopathological analysis.
-
Cellular Analysis: The total number of cells in the BAL fluid is counted, and differential counts for macrophages, eosinophils, neutrophils, and lymphocytes are performed using cytocentrifugation and staining.
-
Data Analysis: The reduction in the number of inflammatory cells (particularly eosinophils and neutrophils) in the drug-treated groups is compared to the vehicle-treated group to determine in vivo efficacy.
Caption: General workflow for preclinical validation of PDE4 inhibitors.
Summary and Conclusion
Based on available data, this compound is a highly potent PDE4 inhibitor, demonstrating sub-nanomolar IC₅₀ values comparable to, and potentially exceeding, that of Roflumilast.[11][12] Its efficacy in preclinical in vivo models of pulmonary inflammation confirms its anti-inflammatory potential by inhibiting the infiltration of key inflammatory cells like eosinophils and neutrophils.[11]
However, a direct and comprehensive comparison with other PDE4 inhibitors is currently limited by the lack of publicly available data on this compound's specific effects on a broad panel of pro- and anti-inflammatory cytokines. While Roflumilast, Apremilast, and Crisaborole have well-documented profiles of cytokine modulation, further studies are required to fully characterize this compound's pharmacological signature.
For researchers in drug development, this compound represents a promising candidate, particularly for respiratory inflammatory diseases, due to its high in vitro potency. Future research should focus on head-to-head studies measuring its impact on cytokine release from human inflammatory cells to fully validate its anti-inflammatory effects against the established benchmarks set by Roflumilast and Apremilast.
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcadonline.com [jcadonline.com]
- 15. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A European pharmacotherapeutic agent roflumilast exploring integrated preclinical and clinical evidence for SARS CoV‐2 mediated inflammation to organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Oglemilast and Theophylline on Airway Smooth Muscle Relaxation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Oglemilast, a selective phosphodiesterase 4 (PDE4) inhibitor, and Theophylline, a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist, on their effects on airway smooth muscle relaxation. This document synthesizes available preclinical and clinical data to objectively compare their mechanisms of action, efficacy, and potential therapeutic applications in obstructive airway diseases.
While both this compound and Theophylline aim to relax airway smooth muscle and alleviate bronchoconstriction, they achieve this through distinct pharmacological pathways. Theophylline, a long-standing therapy for asthma and chronic obstructive pulmonary disease (COPD), exhibits a broad mechanism of action. In contrast, this compound represents a more targeted approach by specifically inhibiting the PDE4 enzyme, which is predominantly expressed in inflammatory and airway smooth muscle cells.[1][2]
Development of this compound (also known as GRC 3886) for COPD was advanced to Phase IIb clinical trials; however, the trials did not meet their primary endpoint of a statistically meaningful increase in trough FEV1 compared to placebo.[3][4] Consequently, development for this indication appears to have been discontinued.[5] Preclinical data on its specific potency for airway smooth muscle relaxation (e.g., EC50, IC50) is not extensively available in the public domain. Therefore, this comparison will draw upon the established pharmacology of selective PDE4 inhibitors as a class to infer the properties of this compound.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Theophylline lies in their selectivity and the breadth of their molecular targets. This divergence in their mechanism of action dictates their efficacy and side-effect profiles.
This compound: The Selective PDE4 Inhibitor
This compound, as a selective PDE4 inhibitor, primarily exerts its effect by preventing the breakdown of cyclic adenosine monophosphate (cAMP) within airway smooth muscle and inflammatory cells.[5][6] The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[6] In airway smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a series of downstream targets, ultimately leading to muscle relaxation and bronchodilation.[7] By targeting PDE4, this compound is also expected to possess significant anti-inflammatory properties, a key feature of this drug class.[2]
Theophylline: The Pharmacological Multi-tool
Theophylline's mechanism of action is considerably more complex and less selective.[8] Its therapeutic effects are attributed to several concurrent actions:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits multiple PDE isoenzymes, including PDE3 and PDE4, leading to an increase in intracellular cAMP and subsequent airway smooth muscle relaxation.[9]
-
Adenosine Receptor Antagonism: Theophylline blocks A1 and A2 adenosine receptors.[8] Antagonism of adenosine receptors on airway smooth muscle can contribute to bronchodilation.
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, which may contribute to its anti-inflammatory effects.[8]
This multifaceted nature of Theophylline contributes to both its therapeutic efficacy and its well-documented side-effect profile.
Comparative Efficacy and Potency
Direct comparative studies providing quantitative data (EC50, IC50, Emax) for this compound and Theophylline on airway smooth muscle relaxation are not available. However, we can infer a comparison based on their mechanisms.
Selective PDE4 inhibitors, as a class, are potent relaxants of airway smooth muscle.[10] However, their primary advantage is often considered their anti-inflammatory effects rather than acute bronchodilation.[11] In contrast, Theophylline's bronchodilator effect is well-established, though it is considered a relatively weak bronchodilator compared to modern beta2-agonists.[12]
Table 1: Comparative Data on this compound and Theophylline
| Parameter | This compound (inferred from PDE4 inhibitors) | Theophylline |
| Primary Mechanism | Selective PDE4 Inhibition | Non-selective PDE Inhibition, Adenosine Receptor Antagonism, HDAC activation |
| Effect on cAMP | Increases intracellular cAMP in PDE4-expressing cells | Increases intracellular cAMP (and cGMP to a lesser extent) |
| Potency (IC50) | Data not publicly available for airway smooth muscle. Other PDE4 inhibitors have IC50 values in the nanomolar range.[6] | IC50 for PDE inhibition is in the micromolar range. |
| Efficacy (Emax) | Data not publicly available. | Demonstrates significant, though not maximal, relaxation of pre-contracted airway smooth muscle. |
| Anti-inflammatory | Yes, a primary mechanism of the drug class. | Yes, through PDE inhibition and HDAC activation.[9] |
Signaling Pathways
The signaling cascades initiated by this compound and Theophylline leading to airway smooth muscle relaxation are depicted below.
Caption: Signaling pathway of this compound leading to airway smooth muscle relaxation.
Caption: Multifaceted signaling pathways of Theophylline.
Experimental Protocols
The comparison of bronchodilator agents like this compound and Theophylline typically involves both in vitro and in vivo experimental models.
In Vitro Organ Bath Studies with Guinea Pig Tracheal Rings
This is a classic pharmacological method to assess the direct effects of drugs on airway smooth muscle contractility.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit buffer. The trachea is then cut into rings, and the epithelium may be removed for certain experiments.[13][14]
-
Mounting: Tracheal rings are suspended in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.[13][14]
-
Contraction: The tracheal rings are pre-contracted with an agonist such as acetylcholine or histamine to induce a stable muscle tone.[13]
-
Drug Administration: Cumulative concentrations of this compound or Theophylline are added to the organ bath, and the relaxation of the tracheal rings is measured isometrically using a force transducer.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal relaxation effect).
Caption: Experimental workflow for in vitro organ bath studies.
In Vivo Assessment of Bronchoprotection in a Mouse Model
In vivo models are crucial for evaluating the overall physiological effect of a drug, including its impact on airway hyperresponsiveness.
Methodology:
-
Animal Model: Anesthetized and tracheostomized mice are mechanically ventilated using a system like the flexiVent.[15][16]
-
Baseline Measurement: Baseline airway mechanics (resistance and elastance) are measured.[16]
-
Drug Administration: Mice are pre-treated with an aerosolized solution of this compound, Theophylline, or a vehicle control.
-
Bronchoconstriction Challenge: Following drug administration, mice are challenged with an aerosolized bronchoconstrictor, such as methacholine.[15]
-
Measurement of Airway Hyperresponsiveness: Airway resistance and elastance are measured continuously after the methacholine challenge to assess the degree of bronchoconstriction.[17]
-
Data Analysis: The protective effect of the drug is determined by comparing the increase in airway resistance in the drug-treated group to the vehicle-treated group.
Conclusion
This compound and Theophylline represent two distinct approaches to achieving airway smooth muscle relaxation. Theophylline's broad mechanism of action, while effective, is associated with a narrow therapeutic index and a range of side effects.[8] this compound, as a selective PDE4 inhibitor, offers a more targeted approach with the potential for a better safety profile, a characteristic of the new generation of PDE4 inhibitors.[18] However, the clinical development of this compound for COPD was not successful, highlighting the complexities of translating in vitro and preclinical findings to clinical efficacy.[3][4]
For researchers, the choice between these or similar compounds for further investigation will depend on the specific therapeutic goal. If the primary aim is potent, acute bronchodilation, other drug classes may be more suitable. However, for a combined bronchodilator and anti-inflammatory effect, particularly in the context of chronic inflammatory airway diseases, the targeted approach of selective PDE4 inhibitors remains a compelling area of research. Future studies directly comparing the in vitro and in vivo effects of novel PDE4 inhibitors with established therapies like Theophylline are warranted to fully elucidate their relative therapeutic potential.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Forest Laboratories, Inc. Announces Phase IIb Study Results For this compound in Chronic Obstructive Pulmonary Disease - BioSpace [biospace.com]
- 5. This compound - AdisInsight [adisinsight.springer.com]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 11. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissociation between the effects of theophylline and caffeine on premature airway smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guinea pig tracheal rings in organ baths [bio-protocol.org]
- 14. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 16. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 17. scireq.com [scireq.com]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Analysis of Oglemilast and Other Small Molecule Phosphodiesterase 4 (PDE4) Inhibitors on Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunomodulatory effects of Oglemilast, a discontinued clinical candidate, and other prominent small molecule inhibitors of Phosphodiesterase 4 (PDE4). While specific preclinical data on this compound's direct immunomodulatory effects are not extensively available in the public domain, this comparison leverages available information on its therapeutic class to provide a comprehensive analysis against approved and investigational PDE4 inhibitors.
Introduction to PDE4 Inhibitors and their Mechanism of Action
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells such as T-cells, monocytes, macrophages, and neutrophils.[1] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that plays a pivotal role in regulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.[2]
The therapeutic potential of PDE4 inhibitors lies in their broad anti-inflammatory and immunomodulatory effects, making them attractive candidates for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and psoriatic arthritis.[1]
Overview of Compared Small Molecule Inhibitors
This guide focuses on a comparison between this compound and other well-characterized small molecule PDE4 inhibitors:
-
This compound (GRC 3886): Developed by Glenmark Pharmaceuticals, this compound was investigated for the treatment of asthma and COPD.[3][4] However, its clinical development was discontinued after Phase II trials due to a lack of statistically significant efficacy.[2][5][6][7]
-
Roflumilast: An approved oral PDE4 inhibitor for the treatment of severe COPD. It is known for its potent and selective inhibition of the PDE4 enzyme.
-
Apremilast: An oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.
-
Crisaborole: A topical PDE4 inhibitor approved for the treatment of atopic dermatitis.
Comparative Analysis of Immunomodulatory Effects
The primary mechanism by which PDE4 inhibitors exert their immunomodulatory effects is through the suppression of pro-inflammatory cytokine production. While specific quantitative data for this compound's impact on cytokine inhibition is not publicly available, the following tables summarize the known effects of comparator molecules on key inflammatory mediators.
Table 1: Comparative Inhibition of PDE4 Enzyme Activity
| Small Molecule Inhibitor | PDE4 Isoform(s) Targeted | IC50 (nM) | Reference(s) |
| This compound | PDE4 | Data not publicly available | |
| Roflumilast | PDE4B, PDE4D | 0.8 | [3] |
| Apremilast | PDE4 | 74 | [8] |
| Crisaborole | PDE4 | 490 | [9] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Effects on Pro-inflammatory Cytokine Production
| Small Molecule Inhibitor | Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) / % Inhibition | Reference(s) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Roflumilast | Human Lung Macrophages | LPS | TNF-α | ~10 | [10] |
| Human Lung Macrophages | LPS | CCL2, CCL3, CCL4, CXCL10 | EC50 ~1-10 | [10] | |
| Apremilast | Human PBMCs | LPS | TNF-α | 110 | [11] |
| Human PBMCs | LPS | IL-1β, IL-6, IL-17, IL-23 | Significant reduction | [12] | |
| Cilomilast (for comparison) | Bronchial Epithelial Cells | - | TNF-α | Significant reduction at 1µM | [12] |
| Sputum Cells | - | GM-CSF | Significant reduction at 1µM | [12] |
LPS: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria used to induce an inflammatory response in vitro. PBMCs: Peripheral Blood Mononuclear Cells. TNF-α: Tumor Necrosis Factor-alpha. IL: Interleukin. CCL/CXCL: Chemokines. GM-CSF: Granulocyte-macrophage colony-stimulating factor.
Signaling Pathway and Experimental Workflow
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and how its inhibition by small molecules like this compound leads to an anti-inflammatory response.
References
- 1. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. m.economictimes.com [m.economictimes.com]
- 6. business-standard.com [business-standard.com]
- 7. Forest Laboratories, Inc. Announces Phase IIb Study Results For this compound in Chronic Obstructive Pulmonary Disease - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylprednisolone prevents inflammatory reaction occurring during cardiopulmonary bypass: effects on TNF-alpha, IL-6, IL-8, IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of cilomilast (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oglemilast: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of oglemilast, a potent PDE4 inhibitor used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact, in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[1][2]
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, improper disposal can lead to significant environmental contamination and potential harm to ecosystems.[4][5][6] The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[3] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[3] |
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate personal protective equipment (PPE) to avoid inhalation, skin, and eye contact.[3]
-
Eye Protection: Safety goggles with side-shields[3]
-
Hand Protection: Protective gloves[3]
-
Body Protection: Impervious clothing[3]
-
Respiratory Protection: Suitable respirator[3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[1][2] The primary method for the disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[1][7]
-
Segregation:
-
Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.
-
Do not mix this compound waste with non-hazardous waste.
-
-
Containment:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the words "Hazardous Waste," the name "this compound," and the associated hazard pictograms.
-
-
Storage:
-
Store the hazardous waste container in a cool, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
-
Ensure the storage area has secondary containment to prevent environmental release in case of a spill.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed hazardous waste disposal company.
-
The waste will be transported to a permitted treatment facility for incineration.[1][8]
-
Do not flush this compound down the drain or dispose of it in the regular trash. [1][9][10][11] This is strictly prohibited for hazardous waste pharmaceuticals to prevent aquatic contamination.[1]
-
-
Documentation:
-
Maintain a detailed record of the disposed of this compound waste, including the quantity, date of disposal, and the name of the licensed waste disposal company. This documentation is crucial for regulatory compliance.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area to prevent exposure.
-
Ventilate the area if it is safe to do so.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and absorbent materials and place them in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to the appropriate safety officer.
Quantitative Data
| Property | Value |
| Chemical Formula | C₂₀H₁₃Cl₂F₂N₃O₅S |
| Molecular Weight | 516.3 g/mol [12] |
| Storage (Powder) | -20°C[3] |
| Storage (in Solvent) | -80°C[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. This compound|778576-62-8|MSDS [dcchemicals.com]
- 4. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 5. journalofpsychiatryreform.com [journalofpsychiatryreform.com]
- 6. ti.ubc.ca [ti.ubc.ca]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. dea.gov [dea.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
Essential Safety and Operational Guide for Handling Oglemilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Oglemilast, a potent phosphodiesterase-4 (PDE4) inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the following procedures before handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, chemotherapy-rated nitrile gloves.[2][3] | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer, potentially contaminated glove. Powder-free gloves prevent inhalation of aerosolized powder. |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1] | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat/Gown | A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1][3] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[1][4] | Required when handling the powder form of this compound to prevent inhalation. |
Engineering Controls
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1] An accessible safety shower and eyewash station must be available in the immediate work area.[1]
Experimental Protocols: Step-by-Step Guidance
These protocols provide a framework for common laboratory procedures involving this compound. Always consult your institution's specific Standard Operating Procedures (SOPs).
Weighing and Dissolving this compound Powder
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Tare: Place a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Weighing: Carefully dispense the desired amount of this compound powder onto the weigh boat using a dedicated spatula.
-
Transfer: Gently transfer the weighed powder into a suitable container for dissolution.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the container.[5] Cap the container securely and mix by vortexing or gentle agitation until the powder is fully dissolved.
-
Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the powder. Dispose of the weigh boat as hazardous waste.
Preparing Solutions for In Vitro Experiments
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[5] Store this stock solution at -20°C for up to 2 years (powder) or -80°C for up to 6 months (in DMSO).[5]
-
Working Solutions: On the day of the experiment, thaw the stock solution and prepare working dilutions in the appropriate cell culture medium or buffer.
-
Final Concentration: Ensure the final concentration of the solvent in the experimental wells is non-toxic to the cells.
This compound Signaling Pathway
This compound is a potent inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB), which modulates the expression of genes involved in inflammation.[2]
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA signaling.
Disposal and Decontamination Plan
Proper disposal and decontamination are critical to prevent environmental contamination and accidental exposure.
Waste Disposal
All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, clearly labeled, sealed, and leak-proof hazardous waste container. |
| Sharps | Dispose of in a puncture-resistant sharps container designated for hazardous chemical waste. |
Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Decontamination and Spill Cleanup
In the event of a spill, immediately alert others in the area and evacuate if necessary. Only trained personnel with appropriate PPE should perform cleanup.
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Cleanup: Use a scoop and scraper to collect absorbed material and any broken glass. Place all contaminated materials into a sealed hazardous waste bag.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. For extensive contamination, a deactivating agent may be necessary.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
A spill kit containing the following items should be readily available in any laboratory where this compound is handled:
-
Two pairs of chemotherapy-rated gloves
-
Impermeable gown and shoe covers
-
Full-face shield
-
Absorbent pads or pillows
-
Disposable scoop and scraper
-
Sealed hazardous waste disposal bags
Caption: Workflow for the safe cleanup of an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
